Piperazine phosphate
Description
An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.
See also: Piperazine (has active moiety); this compound; Thenium Closylate (component of).
Structure
2D Structure
Properties
IUPAC Name |
phosphoric acid;piperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABIJVFLPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18534-18-4, 14538-56-8 | |
| Record name | Piperazine, phosphate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine phosphate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Piperazine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of piperazine phosphate. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Chemical and Physical Properties
This compound is the phosphate salt of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. It is primarily used as an anthelmintic agent.[1] The physical and chemical properties of this compound are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Piperazine monophosphate monohydrate, Piperazinium dihydrogen phosphate | [2] |
| Appearance | White crystalline powder or crystals | [2] |
| Odor | Odorless | [2] |
| Taste | Slightly acid taste | [2] |
Structural and Molecular Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂·H₃PO₄·H₂O (monohydrate) | [2] |
| Molecular Weight | 202.15 g/mol (monohydrate), 184.13 g/mol (anhydrous) | [2] |
| CAS Number | 18534-18-4 (monohydrate), 14538-56-8 (anhydrous) | [2] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | Approximately 222°C (with decomposition) | [2] |
| pH (1% w/v solution in water) | 6.0 - 6.5 | [2] |
| Water Content | 8.0% - 9.5% | [2] |
| Solubility | ||
| Water | Sparingly soluble | [2] |
| Formic Acid | Soluble | [2] |
| Acetic Acid (100) | Very slightly soluble | [2] |
| Methanol | Practically insoluble | [2] |
| Ethanol (95%) | Practically insoluble | [2] |
| Diethyl Ether | Practically insoluble | [2] |
| Dilute Hydrochloric Acid | Soluble | [2] |
| pKa (of Piperazine at 25°C) | pKa₁ = 5.35, pKa₂ = 9.73 | [3] |
Molecular and Crystal Structure
The chemical structure of this compound involves an ionic bond between the protonated piperazine cation and the dihydrogen phosphate anion. The piperazine ring typically adopts a chair conformation.
Caption: Chemical structure of piperazinium dihydrogen phosphate.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of this compound, based on official monographs.[2]
Identification
A flowchart for the identification of this compound is presented below.
Caption: Experimental workflow for the identification of this compound.
Assay (Potentiometric Titration)
Objective: To determine the purity of this compound.
Procedure:
-
Accurately weigh approximately 0.15 g of this compound.
-
Dissolve the sample in 10 mL of formic acid.
-
Add 60 mL of acetic acid (100).
-
Titrate the solution with 0.1 mol/L perchloric acid VS (potentiometric titration).
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 mol/L perchloric acid VS is equivalent to 9.207 mg of C₄H₁₀N₂·H₃PO₄.
Determination of Water Content
Objective: To determine the percentage of water in this compound.
Procedure:
-
Weigh accurately about 0.3 g of the sample.
-
Perform a direct titration according to the standard Karl Fischer titration method.
Synthesis
The synthesis of this compound is a straightforward acid-base reaction involving piperazine and phosphoric acid.
Caption: General synthesis scheme for this compound.
A general laboratory-scale synthesis protocol is as follows:
-
Dissolve piperazine in a suitable solvent (e.g., ethanol).
-
Separately, prepare a solution of an equimolar amount of phosphoric acid in the same solvent.
-
Slowly add the phosphoric acid solution to the piperazine solution with constant stirring.
-
The this compound salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectral Properties
Detailed spectral data for this compound is not extensively published. However, the expected spectral characteristics can be inferred from the structures of piperazine and the phosphate ion.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the secondary amine, C-H bonds of the methylene groups, and the P-O and O-H bonds of the dihydrogen phosphate anion. The official monograph specifies that the IR spectrum, when obtained using the potassium bromide disk method, should be compared with a reference spectrum for identification purposes.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the piperazinium cation in this compound is expected to show a singlet for the eight equivalent protons of the methylene groups. The chemical shift will be influenced by the protonation of the nitrogen atoms. The N-H protons will also produce a signal, which may be broad and its position dependent on the solvent and concentration.
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show a single signal for the four equivalent carbon atoms of the piperazine ring.
Acid-Base Chemistry
The chemical properties and analysis of this compound are governed by the acid-base equilibria of piperazine. Piperazine is a di-basic compound.
Caption: Acid-base equilibria of the piperazinium ion.
This dual basicity is the basis for the potentiometric titration method used in its assay, where both nitrogen atoms are titrated with a strong acid. The pKa values indicate that at the pH of a 1% solution (6.0-6.5), piperazine exists predominantly as the monoprotonated species.
This guide provides a foundational understanding of the chemical properties and structure of this compound. For further details on specific analytical methods and specifications, consulting the relevant pharmacopeias is recommended.
References
An In-depth Technical Guide to the Synthesis and Characterization of Piperazine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of piperazine phosphate (C₄H₁₀N₂·H₃PO₄), a compound utilized as an anthelmintic agent.[1][2] The document details established synthesis protocols, outlines a suite of analytical techniques for characterization, presents quantitative data in structured tables, and visualizes key workflows for clarity.
Synthesis of this compound
The primary method for producing this compound is a direct acid-base salt formation reaction between piperazine and phosphoric acid.[2] This straightforward process is valued for its efficiency and control, yielding a crystalline product upon cooling.
Synthesis Workflow
The general workflow for the synthesis of this compound involves the controlled reaction of piperazine with phosphoric acid, followed by crystallization, filtration, and drying to isolate the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Salt Formation
This protocol is based on a common method for the synthesis of this compound.[2]
-
Dissolution: Dissolve anhydrous piperazine in a suitable organic solvent, such as ethanol or dichloromethane, in a reaction vessel. In a separate vessel, dissolve an equimolar amount of phosphoric acid in the same solvent.
-
Heating: Gently heat the phosphoric acid solution to a temperature between 45–60 °C.[2]
-
Reaction: Under continuous stirring, add the piperazine solution dropwise to the heated phosphoric acid solution. The controlled addition ensures a uniform reaction.
-
Crystallization: Once the addition is complete, allow the mixture to cool slowly to room temperature to promote the crystallization of this compound. Further cooling in an ice bath can be used to maximize the yield.
-
Isolation: Collect the resulting white crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified this compound crystals. A common method is drying in an oven at 105 °C for 3 hours.[3]
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of physicochemical tests, spectroscopic analysis, and chromatographic methods.
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.
Caption: A comprehensive workflow for the characterization of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₄H₁₀N₂·H₃PO₄ | [4] |
| Molecular Weight | 184.13 g/mol (anhydrous) | [1][4] |
| Appearance | White crystals or crystalline powder | [4] |
| Taste & Odor | Slightly acid taste, odorless | [4] |
| Melting Point | ~222-226 °C (with decomposition) | [1][4] |
| pH (1g in 100 mL H₂O) | 6.0 – 6.5 | [3][4] |
| pKa | pKa1: 5.35 - 5.68; pKa2: 9.73 - 9.82 | [5][6][7] |
| Water Content | 8.0% – 9.5% (for monohydrate) | [3][4] |
| Solubility | Sparingly soluble in water; practically insoluble in methanol, ethanol, and diethyl ether; soluble in formic acid and dilute HCl.[4] |
Purity and Assay
Pharmacopoeial standards dictate specific limits for impurities and the overall content of the active substance.
| Parameter | Specification | References |
| Assay | ≥ 98.5% (calculated on the anhydrous basis) | [3][4] |
| Chloride | ≤ 0.018% | [4] |
| Heavy Metals | ≤ 10 ppm | [4] |
| Arsenic | ≤ 1 ppm | [4] |
| Chromatographic Purity | Any secondary spot is not more intense than the principal spot from a 0.25% standard solution of ethylenediamine or triethylenediamine. | [3] |
Spectroscopic and Thermal Analysis
Spectroscopic and thermal methods are crucial for confirming the molecular structure and assessing the thermal stability of this compound.
| Analysis Technique | Observed Characteristics | References |
| FTIR Spectroscopy | The infrared absorption spectrum, obtained using the potassium bromide disk method, should exhibit similar intensities of absorption at the same wave numbers as the Reference Spectrum.[4] Characteristic peaks include C-N stretching (1049-1186 cm⁻¹) and CNH deformation vibrations (1475-1556 cm⁻¹).[8] | |
| Thermal Analysis (TGA/DSC) | TGA can be used to determine the water content and decomposition profile.[9][10] For piperazine derivatives, DSC typically shows a sharp endothermic peak corresponding to the crystalline melt, followed by decomposition at higher temperatures.[11] |
Detailed Experimental Protocols for Characterization
The following sections provide detailed methodologies for key analytical tests.
Identification Tests
-
Reinecke Salt Test: To 3 mL of a 1-in-100 solution of this compound, add 3 drops of Reinecke salt TS. The formation of a light red precipitate confirms the presence of piperazine.[4]
-
Phosphate Test: A 1-in-100 solution of this compound should respond positively to standard qualitative tests for phosphate ions.[4]
-
Infrared Spectrophotometry: Prepare a potassium bromide disk containing the sample. Record the infrared spectrum and compare it with the reference spectrum of this compound. Both spectra should exhibit similar absorption patterns.[4]
pH Determination
-
Accurately weigh 1.0 g of this compound.
-
Dissolve the sample in 100 mL of purified water.
-
Measure the pH of the resulting solution using a calibrated pH meter. The pH should be between 6.0 and 6.5.[3][4]
Assay (Potentiometric Titration)
-
Accurately weigh about 0.15 g of this compound.
-
Dissolve the sample in 10 mL of formic acid.
-
Add 60 mL of acetic acid (100).
-
Titrate the solution with 0.1 mol/L perchloric acid VS, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.[4]
Water Content (Karl Fischer Method)
The water content is determined using the direct titration method as specified in pharmacopoeial procedures (e.g., Water, Method I <921>).[3] A sample of approximately 0.3 g is typically used.[4] The water content should be between 8.0% and 9.5% for the monohydrate form.[3][4]
Chromatographic Purity (TLC)
-
Solvent System: Prepare a fresh mixture of acetone and 13.5 N ammonium hydroxide (80:20).[3]
-
Plate: Use a thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel.
-
Solutions:
-
Test Solution 1: Prepare a 100 mg/mL solution of this compound in a solvent of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2).
-
Test Solution 2: Dilute 1 mL of Test Solution 1 with 9 mL of the same solvent.
-
Standard Solutions: Prepare standard solutions of USP this compound RS (10 mg/mL), ethylenediamine (0.25 mg/mL), and triethylenediamine (0.25 mg/mL) in the same solvent.[3]
-
-
Procedure:
-
Apply 5-µL portions of each solution to the plate.
-
Develop the chromatogram in the solvent system until the solvent front has moved about three-fourths of the length of the plate.
-
Dry the plate at 105 °C.
-
Spray the plate with a 0.3% solution of ninhydrin in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by a 0.15% solution of ninhydrin in dehydrated alcohol.
-
Dry the plate at 105 °C for 10 minutes and examine.
-
Spray with 0.1 N iodine TS and examine again after 10 minutes.[3]
-
-
Interpretation: Compare the intensity of any secondary spots in the chromatogram of Test Solution 1 with the principal spots in the standard solution chromatograms to ensure they do not exceed the specified limits (0.25%).[3]
References
- 1. This compound CAS#: 14538-56-8 [m.chemicalbook.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound [drugfuture.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Chemical properties of this compound [adanipharma.com]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. benchchem.com [benchchem.com]
- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
An In-depth Technical Guide on the Solubility and Stability of Piperazine Phosphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of piperazine phosphate in aqueous solutions. The information is curated to support research, development, and formulation activities involving this active pharmaceutical ingredient. This document synthesizes available data on its physicochemical properties, presents experimental protocols for its analysis, and discusses factors influencing its behavior in aqueous media.
Physicochemical Properties of this compound
This compound is the salt formed from the reaction of piperazine, a cyclic diamine, and phosphoric acid. It can exist in various forms, including monophosphate, diphosphate, and as hydrates, which can influence its physical and chemical characteristics.
Solubility Profile
Table 1: Solubility of Piperazine in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 15 |
| 25 | 17.1 (as wt%)[4] |
| 30 | ~20 (estimated from curve)[5] |
| 40 | ~25 (estimated from curve)[5] |
| 60 | ~40 (estimated from curve)[5] |
Note: The data in this table pertains to piperazine, not this compound. This information is provided as a reference for the parent compound.
The solubility of this compound is expected to be significantly influenced by the pH of the aqueous medium due to the basic nature of the piperazine moiety. The pKa values for piperazine are 5.35 and 9.73 at 25°C.[4][6] This suggests that the solubility of this compound will be lowest in the mid-pH range and will increase in acidic conditions due to the formation of the more soluble protonated piperazinium species.
Factors Influencing Solubility
Several factors can affect the aqueous solubility of this compound:
-
pH: As a salt of a weak base, the solubility of this compound is pH-dependent. In acidic solutions, the equilibrium will shift towards the formation of the more soluble protonated forms of piperazine, increasing its solubility.
-
Temperature: Generally, the solubility of solid solutes in water increases with temperature. While specific data for this compound is lacking, this general trend is expected to apply.
-
Common Ion Effect: The presence of a common ion, such as phosphate from a buffer, can decrease the solubility of this compound by shifting the dissolution equilibrium towards the solid state.
-
Polymorphism and Hydration: Different crystalline forms (polymorphs) and hydrated states of this compound can exhibit different solubilities.
Stability Profile of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is crucial for determining its shelf-life and ensuring the safety and efficacy of its formulations. Degradation can occur through several pathways, including hydrolysis, oxidation, and photodegradation.
Degradation Pathways
Piperazine itself is known to be relatively stable, but can degrade under certain conditions. The primary degradation pathways for the piperazine moiety in aqueous solutions include:
-
Oxidative Degradation: In the presence of oxygen and catalysts such as metal ions, piperazine can undergo oxidation. Identified degradation products include ethylenediamine, 2-oxopiperazine, and formylpiperazine.[7]
-
Thermal Degradation: At elevated temperatures, piperazine can degrade. The degradation of an 8 M aqueous solution of piperazine is reported to follow first-order kinetics with a rate constant of 6.1 x 10⁻⁹ s⁻¹ at 150°C.[8][9]
-
Photodegradation: Exposure to UV light can induce the degradation of piperazine.
Table 2: Summary of Piperazine Degradation Studies
| Stress Condition | Key Findings | Reference(s) |
| Oxidative | Degradation enhanced by KOH and inhibited by K₂CO₃. Products include ethylenediamine, 2-oxopiperazine, and formylpiperazine. | [7] |
| Thermal | First-order degradation kinetics observed at high temperatures (135-175°C). | [8][9][10] |
| Photolytic | Degradation occurs upon exposure to UV light. | [11] |
Experimental Protocols
This section outlines detailed methodologies for the determination of solubility and the assessment of stability of this compound in aqueous solutions.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12][13][14][15]
Materials:
-
This compound (of known form, e.g., monophosphate monohydrate)
-
Purified water
-
Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)
-
Thermostatic shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a series of vials containing the different aqueous media.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-72 hours). Periodically sample the supernatant to confirm that the concentration has reached a plateau.
-
After reaching equilibrium, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.
Caption: Workflow for Equilibrium Solubility Determination.
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the parent compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength where piperazine has adequate absorbance (e.g., around 210 nm, as piperazine itself has no strong chromophore, derivatization might be necessary for higher sensitivity).[16][17]
-
Column Temperature: 25°C
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance.[18][19][20][21][22]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the stress conditions for a predetermined period.
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound in aqueous solutions. While qualitative data and information on the parent piperazine molecule are relatively abundant, there is a notable lack of specific quantitative data for this compound itself. The provided experimental protocols offer a framework for generating this critical data, which is essential for the successful development of robust and effective pharmaceutical formulations containing this compound. Further research into the quantitative solubility and stability of different forms of this compound is highly recommended to fill the existing knowledge gaps.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. drugfuture.com [drugfuture.com]
- 3. Chemical properties of this compound [adanipharma.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine [medbox.iiab.me]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]
- 12. who.int [who.int]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. sgs.com [sgs.com]
The Historical Application of Piperazine Phosphate in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its salts, including piperazine phosphate, hold a significant place in the history of anthelmintic research and therapy. First introduced as a treatment for gout due to its ability to dissolve uric acid in vitro, its potent anthelmintic properties were discovered in the early 1950s.[1][2][3] This guide provides an in-depth technical overview of the historical applications of this compound in research, focusing on its use as a primary treatment for nematode infections in both human and veterinary medicine. The document details its mechanism of action, summarizes quantitative data from historical studies, outlines experimental protocols, and provides visualizations of key pathways and workflows.
Core Application: Anthelmintic Therapy
The principal historical application of this compound and its related salts (citrate, adipate, and hexahydrate) was in the treatment of intestinal nematode infections.[1][4] Its high efficacy against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm) made it a frontline therapy for several decades.[1][5] Initial studies in the mid-1950s demonstrated its effectiveness and safety, leading to its widespread use, particularly in children.[1][6]
Mechanism of Action
Piperazine acts as a selective agonist at γ-aminobutyric acid (GABA) receptors on nematode muscle cells.[7][8] This interaction mimics the action of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the muscle cell membrane.[9][10] The resulting flaccid paralysis of the worm prevents it from maintaining its position in the host's gastrointestinal tract, leading to its expulsion by normal peristalsis.[1][8] This mechanism of action is highly selective for nematodes because vertebrates primarily utilize GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[5]
Caption: Mechanism of this compound on Helminth Neuromuscular Junction
Quantitative Data from Historical Studies
The following tables summarize the quantitative data extracted from historical research on the efficacy and dosage of piperazine salts.
Table 1: Efficacy of Piperazine Salts in Human Ascariasis
| Piperazine Salt | Dosage Regimen | Number of Patients | Cure Rate (%) | Reference |
| Piperazine Citrate | Single dose | Children | Data not specified | [6] |
| Piperazine Citrate | Single dose (light infection) | 185 (subgroup) | 53% | [11] |
| Piperazine Citrate | Single dose (moderate infection) | 185 (subgroup) | 31% | [11] |
| Piperazine Citrate | Single dose (heavy infection) | 185 (subgroup) | 36% | [11] |
| Piperazine Adipate | Not specified | Children | Data not specified | [12] |
Table 2: Efficacy of Piperazine Salts in Human Enterobiasis (Pinworm)
| Piperazine Salt | Dosage Regimen | Number of Patients | Cure Rate (%) | Reference |
| Piperazine (unspecified) | 14 consecutive days | 120 | Highly effective | [13] |
| Piperazine-Senna combination | Single dose | 58 | 100% | [14] |
Table 3: Historical Dosages of Piperazine Salts in Humans
| Indication | Piperazine Salt | Age Group | Dosage | Reference |
| Ascariasis | Piperazine Citrate | Children | 75 mg/kg (as hydrate) | [8] |
| Enterobiasis | Piperazine (unspecified) | Not specified | 50 mg/kg/day for 5 days | [1] |
Table 4: Historical Dosages of Piperazine Salts in Veterinary Medicine
| Animal Species | Piperazine Salt | Dosage | Target Parasite | Reference |
| Pigs | Piperazine Dihydrochloride | 200 mg/kg body weight | Ascaris suum, Oesophagostomum spp. | [15] |
| Pigs | Piperazine (base) | 110 mg/kg body weight | Ascaris species | [16] |
| Poultry | Piperazine (base) | 32 mg/kg body weight | Ascaris species | [16] |
| Horses, Swine, Cattle | Piperazine Citrate | 2-3 g per 10 kg body weight in drinking water | Strongylus, Oxyuris, Ascaris, Oesophagostomum, Nematodirus, Ostertagia, Cooperia | [17] |
| Poultry | Piperazine Citrate | 1 g per 1 litre of drinking water for 2 days | Ascaris, Capillaria | [17] |
Experimental Protocols
In Vitro Assessment of Anthelmintic Activity on Ascaris Muscle
This protocol is a composite based on descriptions of early in vitro studies.[9][18][19]
Objective: To observe the paralytic effect of piperazine on isolated Ascaris lumbricoides muscle tissue.
Materials:
-
Live Ascaris lumbricoides worms (obtained from infected hosts, e.g., pigs)
-
Kymograph or similar recording apparatus
-
Isotonic solution (e.g., Tyrode's solution) maintained at 37°C
-
This compound solutions of varying concentrations
-
Acetylcholine solution
-
Dissection tools
Methodology:
-
Preparation of Ascaris Muscle Strip:
-
An adult Ascaris worm is dissected longitudinally to expose the somatic muscle.
-
A strip of the muscle is carefully excised and mounted in a bath containing the isotonic solution.
-
One end of the muscle strip is fixed, and the other is attached to a lever connected to the kymograph to record muscle contractions.
-
-
Induction of Muscle Contraction:
-
Acetylcholine is added to the bath to induce rhythmic contractions of the muscle strip, which are recorded on the kymograph.
-
-
Application of this compound:
-
Once a stable baseline of contractions is established, the isotonic solution is replaced with a solution containing a known concentration of this compound.
-
The effect of piperazine on the muscle contractions is observed and recorded. A cessation or significant reduction in the amplitude of contractions indicates a paralytic effect.
-
-
Dose-Response Evaluation:
-
The experiment is repeated with different concentrations of this compound to determine the dose-dependent nature of the paralytic effect.
-
Caption: Workflow for In Vitro Anthelmintic Activity Assessment
Clinical Trial Protocol for Ascariasis in Children (Historical Reconstruction)
This protocol is a generalized reconstruction based on methodologies implied in historical clinical trial reports from the 1950s and 1960s.[6][11][12]
Objective: To evaluate the efficacy and safety of this compound for the treatment of ascariasis in a pediatric population.
Methodology:
-
Patient Selection:
-
Children within a defined age range (e.g., 2-12 years) with confirmed Ascaris lumbricoides infection.
-
Infection confirmed by microscopic examination of stool samples for the presence of Ascaris eggs.
-
Exclusion criteria would have likely included severe malnutrition, concomitant debilitating diseases, and known allergies to piperazine.
-
-
Study Design:
-
Often a comparative study, with a control group receiving a placebo or a different anthelmintic.
-
Randomization of patients to treatment and control groups.
-
Double-blinding, where neither the investigators nor the patients (or their guardians) knew the assigned treatment.
-
-
Treatment Administration:
-
This compound administered orally, typically as a flavored syrup to improve compliance in children.
-
Dosage calculated based on body weight (e.g., 75 mg/kg of piperazine hydrate).
-
The treatment duration could vary, from a single dose to a course of several days.
-
-
Efficacy Assessment:
-
Collection of stool samples at specified intervals post-treatment (e.g., 7, 14, and 21 days).
-
Microscopic examination of stool samples to determine the absence or presence of Ascaris eggs.
-
A "cure" was typically defined as the complete absence of eggs in post-treatment stool samples.
-
-
Safety Assessment:
-
Monitoring and recording of any adverse effects reported by the patients or their guardians, such as nausea, vomiting, diarrhea, or neurological symptoms.
-
Caption: Logical Workflow of a Historical Anthelmintic Clinical Trial
Conclusion
This compound played a crucial role in the historical management of common intestinal nematode infections. Its well-defined mechanism of action, favorable safety profile for the time, and ease of administration contributed to its extensive use in research and clinical practice for several decades. While newer anthelmintics with broader spectrums of activity have largely superseded it, the historical research on this compound laid a foundation for modern anthelmintic drug development and our understanding of nematode neuromuscular physiology. This guide provides a technical summary of its historical applications, offering valuable insights for researchers and professionals in the field of drug development and parasitology.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Piperazine [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine | drug | Britannica [britannica.com]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Treatment of ascariasis in children with a single dose of piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Piperazine used for? [synapse.patsnap.com]
- 8. Piperazine Use in a Case of Recurrent Entero-biliary Ascariasis [japi.org]
- 9. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Ascariasis in Children with Piperazine Adipate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajtmh.org [ajtmh.org]
- 14. SINGLE-DOSE TREATMENT OF ENTEROBIASIS—Use of a New Piperazine-Senna Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. rwandafda.gov.rw [rwandafda.gov.rw]
- 18. ajtmh.org [ajtmh.org]
- 19. The effect of piperazine on succinate production by ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]
Piperazine Phosphate: A Technical Overview for Researchers
This technical guide provides an in-depth overview of piperazine phosphate, an anthelmintic agent widely used in veterinary medicine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.
Core Properties of this compound
This compound is the phosphate salt of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1] It is formulated as a salt to improve stability.[2]
| Property | Value | References |
| Chemical Name | This compound | [2][3][4][5] |
| Synonyms | Piperazinium dihydrogen phosphate | [3][4] |
| CAS Number | 14538-56-8 (monophosphate) | [2][3][4][5] |
| 18534-18-4 (monohydrate) | [6][7][8] | |
| 1951-97-9 | [9] | |
| Molecular Formula | C₄H₁₀N₂ · H₃PO₄ | [1][3][5] |
| C₄H₁₀N₂ · H₃PO₄ · H₂O (monohydrate) | [7][8] | |
| Molecular Weight | 184.13 g/mol | [1][2][3][4] |
| 202.15 g/mol (monohydrate) | [7] | |
| Appearance | White crystalline powder | [8] |
| Solubility | Sparingly soluble in water | [8] |
Anthelmintic Mechanism of Action
Piperazine's efficacy as an anthelmintic stems from its effect on the neuromuscular system of susceptible parasites, primarily ascarids (roundworms).[3][5] It functions as a gamma-aminobutyric acid (GABA) receptor agonist.[6][10]
The mechanism involves the following steps:
-
Piperazine mimics the action of GABA, an inhibitory neurotransmitter in nematodes.[6]
-
It binds to GABA receptors on the parasite's muscle cells, increasing the influx of chloride ions.[6]
-
This leads to hyperpolarization of the nerve membrane, making the muscle cells less excitable.[6][11]
-
Unable to maintain their position in the gastrointestinal tract, the paralyzed worms are expelled from the host's body by normal peristaltic activity.[3][6]
Pharmacokinetic Profile
Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[2][3] Peak plasma concentrations are typically reached within 1 to 2 hours.[2] The compound is partly metabolized, and both the unchanged drug and its metabolites are rapidly excreted, primarily through the urine.[2][6]
Table 2: Pharmacokinetic Parameters in Swine and Poultry
| Parameter | Swine | Poultry | References |
| Dose (as base) | 110 mg/kg bw | 32 mg/kg bw | [12] |
| Absorption | Rapidly absorbed | Rapidly absorbed | [2] |
| Peak Plasma Time | ~1 hour | Not specified | [12] |
| Excretion | ~55% in urine, ~16% in feces | >70% within 24 hours | [2] |
| Unchanged Drug in Excreta | 60-80% | High proportion | [2] |
| Withdrawal Period (Meat) | 7 days | Not required | [13] |
Experimental Protocols
Assay of this compound (Potentiometric Titration)
This protocol determines the purity of a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.15 g of the this compound sample.
-
Dissolution: Dissolve the sample in 10 mL of formic acid.
-
Titration Medium: Add 60 mL of glacial acetic acid.
-
Titration: Titrate the solution with 0.1 mol/L perchloric acid, using a potentiometer to determine the endpoint.
-
Blank Determination: Perform a blank titration with the same quantities of reagents but without the sample.
-
Calculation: Correct the sample titration volume for the blank volume and calculate the percentage of this compound.
Colorimetric Determination in Pharmaceutical Formulations
This method is used for quantifying piperazine in preparations like tablets or syrups.[7]
Methodology:
-
Standard Preparation: Prepare a standard solution of piperazine citrate. Transfer aliquots (e.g., 1.0 to 5.0 mL) into a series of 20 mL volumetric flasks.
-
Sample Preparation: For tablets, weigh and powder an amount equivalent to 100 mg of piperazine. For syrup, measure a volume equivalent to 100 mg. Dissolve in a 100 mL standard flask and make up to volume. Dilute 20 mL of this solution into a 50 mL volumetric flask.[7]
-
Reaction: To each flask (standards and sample), add 2 mL of buffer solution (pH 5.4) and 2 mL of p-benzoquinone solution.[7]
-
Incubation: Allow the reaction to stand for 30 minutes for color development.[7]
-
Measurement: Dilute each flask to volume with distilled water. Measure the absorbance of the colored solutions at 516 nm against a reagent blank.[7]
-
Quantification: Construct a calibration curve from the standards and determine the concentration of piperazine in the sample.
Purity Testing: Heavy Metals
This protocol is a limit test to ensure heavy metal impurities are below a specified threshold.[4]
Methodology:
-
Sample Preparation: Dissolve 2.0 g of this compound in 5 mL of dilute hydrochloric acid and 30 mL of water.
-
pH Adjustment: Add 2 mL of dilute acetic acid, then adjust the pH to 3.3 using sodium hydroxide solution.
-
Final Volume: Add water to make a final volume of 50 mL. This is the test solution.
-
Control Preparation: Prepare a standard lead solution (e.g., 2.0 mL of a 10 ppm standard).
-
Comparison: Perform the heavy metals test according to standard pharmacopeial methods, comparing the color produced by the test solution to that of the control solution. The test solution should not produce a darker color than the control (limit: not more than 10 ppm).[4]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. parasitipedia.net [parasitipedia.net]
- 3. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Piperazine | drug | Britannica [britannica.com]
- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound [sitem.herts.ac.uk]
- 11. rwandafda.gov.rw [rwandafda.gov.rw]
- 12. ema.europa.eu [ema.europa.eu]
- 13. drugs.com [drugs.com]
Spectroscopic Analysis of Piperazine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of piperazine phosphate, a compound of interest in pharmaceutical development. The guide focuses on two primary analytical techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols, data interpretation, and visualizations to aid in the characterization of this molecule.
Introduction
This compound is a salt formed from the reaction of piperazine, a cyclic secondary amine, and phosphoric acid. Spectroscopic analysis is crucial for confirming its identity, purity, and structural integrity. IR spectroscopy provides information about the functional groups present, while NMR spectroscopy elucidates the molecular structure and the environment of individual atoms.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The formation of the phosphate salt leads to the appearance of bands associated with the phosphate anion and shifts in the bands of the piperazine moiety, particularly the N-H and C-N vibrations, due to protonation.
Experimental Protocol: IR Spectroscopy
Method: Potassium Bromide (KBr) Disk Method
-
Sample Preparation:
-
Thoroughly dry the this compound sample to remove any residual moisture, which can interfere with the spectrum.
-
Grind 1-2 mg of the dried sample with approximately 100-200 mg of spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disk.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
IR Spectral Data and Interpretation
The following table summarizes the expected characteristic infrared absorption bands for this compound. The precise positions can vary slightly depending on the experimental conditions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400-3200 | Broad, Strong | N-H stretching (protonated amine, N-H⁺) |
| ~2950-2800 | Medium-Strong | C-H stretching (aliphatic CH₂) |
| ~1600-1500 | Medium | N-H bending |
| ~1450 | Medium | CH₂ scissoring |
| ~1100-950 | Strong, Broad | P-O stretching (phosphate anion, PO₄³⁻)[1] |
| ~950 | Medium | Ring skeleton structure of piperazine[2] |
| ~600-500 | Medium, Broad | O-P-O bending (phosphate anion)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR provides information on the proton environments, ¹³C NMR on the carbon skeleton, and ³¹P NMR specifically probes the phosphate group.
Experimental Protocols: NMR Spectroscopy
3.1.1. Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound.
-
Sample Dissolution: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of D₂O in a clean, dry NMR tube.
-
Internal Standard: For referencing the chemical shifts, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or an external standard can be used for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% phosphoric acid is typically used[3][4].
3.1.2. Data Acquisition
-
¹H NMR: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
³¹P NMR: This technique is highly specific for the phosphorus nucleus. A proton-decoupled spectrum is usually acquired. The chemical shift is referenced to an external standard of 85% H₃PO₄[3][4].
NMR Spectral Data and Interpretation
The following tables summarize the expected NMR spectral data for this compound.
Table 2: ¹H NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0-3.5 | Singlet | 8H | -CH₂- |
Note: In D₂O, the acidic protons of the phosphate group and the ammonium protons of the piperazine ring will exchange with deuterium and are typically not observed. The four equivalent methylene groups of the piperazine ring are expected to give a single signal.
Table 3: ¹³C NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~40-45 | -CH₂- |
Note: Due to the symmetry of the piperazine ring, a single signal is expected for the four equivalent methylene carbons.
Table 4: ³¹P NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~0 | Singlet | PO₄³⁻ |
Note: The chemical shift of the phosphate anion is highly dependent on the pH of the solution. The value is referenced to an external standard of 85% H₃PO₄.[3][4]
Visualizations
The following diagrams illustrate the chemical structure of this compound and the logical workflow of its spectroscopic analysis.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piperazine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine phosphate, a salt formed from the organic base piperazine and phosphoric acid, is a compound with applications in pharmaceuticals and materials science. The solid-state properties of active pharmaceutical ingredients (APIs) and other functional materials are critically influenced by their crystal structure and polymorphic behavior. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can impact crucial properties such as solubility, stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its known crystalline forms.
Known Polymorphic Forms of this compound
This compound is known to exist in at least two primary forms: a monohydrate and a dihydrogen phosphate. These forms differ in their stoichiometry and crystalline arrangement.
-
This compound Monohydrate ([C₄H₁₂N₂]²⁺·[HPO₄]²⁻·H₂O): This form incorporates one water molecule per formula unit into its crystal lattice.
-
Piperazinium Dihydrogen Phosphate ([C₄H₁₂N₂]²⁺·2[H₂PO₄]⁻): This anhydrous form contains two dihydrogen phosphate anions for each doubly protonated piperazinium cation.
The existence of these different forms highlights the importance of controlling crystallization conditions to obtain the desired solid-state properties.
Crystal Structure Analysis
The precise arrangement of atoms in the crystalline forms of this compound has been determined using single-crystal X-ray diffraction (XRD).
This compound Monohydrate
The crystal structure of this compound monohydrate was determined by Riou, Loiseau, and Ferey.[1] The structure consists of a network of isolated phosphate tetrahedra, doubly protonated piperazinium cations, and water molecules.[1] The piperazinium cations adopt a chair conformation and are stacked along the[2] direction.[1] The stability of the crystal lattice is maintained by a robust network of hydrogen bonds between the oxygen atoms of the phosphate groups and the hydrogen atoms of the piperazinium cations and water molecules.[1]
Table 1: Crystallographic Data for this compound Monohydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.39 Å |
| b | 12.22 Å |
| c | 11.16 Å |
| β | 97.14° |
| Volume | 864 ų |
| Z | 4 |
Source: LookChem[3]
Piperazinium Dihydrogen Phosphate
The crystal structure of piperazinium dihydrogen phosphate reveals a different stoichiometry and packing arrangement.[4] This form crystallizes in the triclinic space group P-1.[4] The structure is characterized by piperazinium dications hydrogen-bonded to dihydrogen phosphate anions.[4]
Table 2: Crystallographic Data for Piperazinium Dihydrogen Phosphate
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.023(2) Å |
| b | 7.750(3) Å |
| c | 12.203(4) Å |
| α | 84.668(7)° |
| β | 81.532(7)° |
| γ | 63.174(6)° |
| Volume | 586.0(4) ų |
| Z | 2 |
Source: ResearchGate[4]
Experimental Protocols
The synthesis and characterization of this compound polymorphs involve specific experimental procedures.
Synthesis and Crystallization
3.1.1. This compound Monohydrate
Single crystals of this compound monohydrate can be prepared via a hydrothermal synthesis method.[1]
-
Reactants : A mixture of Al₂O₃, P₂O₅, NH₄F, piperazine, and water in a molar ratio of 1:2:2:5:80 is used.[1]
-
Procedure : The reaction mixture is heated in an autoclave at 443 K for 3 days under autogenous pressure.[1] After cooling, the resulting product is filtered, washed with water, and dried in air.[1] Colorless single crystals suitable for X-ray diffraction can be isolated from the product.[1]
Synthesis workflow for this compound monohydrate.
3.1.2. Piperazinium Dihydrogen Phosphate
Crystals of piperazinium dihydrogen phosphate can be obtained from aqueous solutions with a specific stoichiometry.[4]
-
Reactants : An aqueous solution of piperazine and phosphoric acid with a molar ratio of H₃PO₄ to piperazine greater than approximately 2.[4]
-
Procedure : The reaction mixture is maintained at a fixed temperature between 20-180 °C for about 5 days.[4] Single crystals suitable for XRD are obtained through slow evaporation.[4]
Characterization Methods
3.2.1. Single-Crystal X-ray Diffraction (XRD)
-
Instrumentation : A four-circle diffractometer (e.g., Stoe DIF4) is used for data collection.[1]
-
Data Collection : A suitable single crystal is mounted, and diffraction data are collected at room temperature using Mo Kα radiation.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods (e.g., SHELXS86) and refined by full-matrix least-squares methods (e.g., SHELX76).[1]
3.2.2. Powder X-ray Diffraction (PXRD)
-
Instrumentation : A powder diffractometer with Cu Kα radiation.
-
Sample Preparation : The crystalline powder is gently ground and packed into a sample holder.
-
Data Collection : The diffraction pattern is recorded over a 2θ range (e.g., 5-50°) with a defined step size and scan speed. PXRD is used to identify the crystalline phase and assess sample purity.
3.2.3. Thermal Analysis (TGA/DSC)
-
Instrumentation : A simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Procedure : A small amount of the sample (typically 2-10 mg) is placed in an alumina or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Analysis : TGA measures the change in mass as a function of temperature, providing information on dehydration and decomposition events. DSC measures the heat flow into or out of the sample, revealing thermal transitions such as melting, crystallization, and solid-solid phase transitions.
References
biological activities of piperazine derivatives in medicinal chemistry
An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and versatile scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its solubility, basicity, and conformational flexibility, make it a "privileged scaffold" for the design and synthesis of novel therapeutic agents.[1][3] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the field of drug discovery and development.
Anticancer Activities of Piperazine Derivatives
Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[4][5] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical for tumor growth and progression.
Kinase Inhibition
Many piperazine-containing compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases that are frequently dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a common driver of tumorigenesis.[6] Piperazine derivatives have been successfully incorporated into EGFR inhibitors, acting as ATP-competitive agents that block the kinase activity of the receptor.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process.[8] Piperazine-based compounds have been designed to inhibit VEGFR-2 kinase activity, thereby disrupting tumor angiogenesis.[9][10]
Cytotoxicity and Antiproliferative Effects
Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of novel piperazine derivatives against a wide range of cancer cell lines.[6][11][12] These effects are often mediated through the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Representative Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | [11] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI₅₀ | 1.35 µM | [11] |
| Chalcone-piperazine hybrid (7c) | Hela (Cervical) | IC₅₀ | 0.19 µM | [13] |
| Chalcone-piperazine hybrid (7c) | SGC7901 (Gastric) | IC₅₀ | 0.41 µM | [13] |
| Phenylpiperazine derivative (3p) | A549 (Lung) | IC₅₀ | nanomolar range | [7] |
| Piperazine-thiazolidinone (11) | HepG-2 (Liver) | IC₅₀ | 0.03 µM | [10] |
| Piperazine–chalcone hybrid | - | VEGFR-2 IC₅₀ | 0.57 µM - 1.48 µM | [9] |
| Rhodanine–piperazine hybrid (10) | MCF-7 (Breast) | IC₅₀ | Comparable to Gefitinib | [14] |
| Rhodanine–piperazine hybrid (12) | MCF-7 (Breast) | IC₅₀ | Comparable to Gefitinib | [14] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine (31) | MCF7 (Breast) | IC₅₀ | - | [15] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine (32) | MCF7 (Breast) | IC₅₀ | - | [15] |
| Tin iminodiacetate conjugated with piperazinediium cation (18) | HCT15, HOP62, MCF7 | - | Significant cytotoxicity | [16] |
| Tranylcypromine derivative (67) | KDM1A | IC₅₀ | 0.0890 ± 0.02 µM | [16] |
| Imatinib derivative (69) | K562, HL60 | IC₅₀ | 0.03 µM, 0.02 µM | [16] |
| Benzhydryl piperazine derivative (86) | T47D (Breast) | GI₅₀ | 0.31 µM | [16] |
Antimicrobial and Antifungal Activities
The rise of antimicrobial resistance has created an urgent need for the development of new anti-infective agents.[17][18] Piperazine derivatives have shown significant promise in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[19][20]
Antibacterial Activity
The piperazine scaffold has been incorporated into numerous compounds with potent antibacterial properties. These derivatives often exhibit efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17][21]
Antifungal Activity
In addition to their antibacterial effects, certain piperazine derivatives have demonstrated notable antifungal activity against a range of fungal species.[19]
Table 2: Antimicrobial and Antifungal Activity of Representative Piperazine Derivatives
| Compound/Derivative Class | Microorganism(s) | Activity Metric | Value | Reference(s) |
| Chalcone-piperazine moiety | Candida albicans | MIC | 2.22 µg/mL | [17][21] |
| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria | MIC | 1-5 µg/mL | [17][21] |
| Flavone-piperazine hybrid (5b, 5i, 5j, 10s, 10t) | Various bacteria and fungi | MIC | 10 µg/mL | |
| Piperazine hybridized coumarin indolylcyanoenone (11f) | Pseudomonas aeruginosa ATCC 27853 | MIC | 1 µg/mL | [22] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine (6c) | E. coli | MIC | 8 µg/mL | |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine (4, 6c, 6d) | S. aureus | MIC | 16 µg/mL | |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine (6d, 7b) | B. subtilis | MIC | 16 µg/mL | |
| Ciprofloxacin derivative (5h, 5k, 5l) | Ciprofloxacin-resistant P. aeruginosa | MIC | 16 µg/mL | [19] |
| Piperazine compound (RL-308) | MRSA | MIC | 2 µg/mL | [23] |
| Piperazine compound (RL-328) | S. aureus | MIC | 2 µg/mL | [23] |
Antiviral Activities
The structural versatility of the piperazine moiety has also been exploited in the development of antiviral agents.[15] These compounds have shown activity against a range of viruses, including those of significant global health concern.
Table 3: Antiviral Activity of Representative Piperazine Derivatives
| Compound/Derivative Class | Virus | Activity Metric | Value | Reference(s) |
| 1,3,5-Triazine-piperazine (C34) | Potato Virus Y (PVY) | EC₅₀ | 83 µg/mL | [] |
| 1,3,5-Triazine-piperazine (C32) | Potato Virus Y (PVY) | EC₅₀ | 85 µg/mL | [] |
| Flavonol-piperazine sulfonyl (S19) | Tobacco Mosaic Virus (TMV) | Curative EC₅₀ | 110.4 µg/mL | [14] |
| Flavonol-piperazine sulfonyl (S19) | Tobacco Mosaic Virus (TMV) | Protective EC₅₀ | 116.1 µg/mL | [14] |
| 2-phenylpiperazine derivative (25) | Zika Virus (ZIKV) | IC₅₀ | 3.9 µM | [5] |
| 2-methylpiperazine derivative (8) | Dengue Virus (DENV) | IC₅₀ | 10.7 µM | [5] |
| Diarylpyrimidine-piperazine (16) | HIV-1 (Wild-type) | EC₅₀ | 0.0035 µM | [13] |
| Diarylpyrimidine-piperazine (16) | HIV-1 (E138K mutant) | EC₅₀ | 0.0075 µM | [13] |
| Pyranopyridine-piperazine (DO11-37, DO11-42, DO11-45, DO11-46) | Hepatitis B Virus (HBV) | - | Significant reduction in virion production at 1 µM |
Central Nervous System (CNS) Activities
Piperazine derivatives have a long and successful history in the treatment of various CNS disorders.[25][26] Their ability to interact with a multitude of neurotransmitter receptors makes them valuable scaffolds for the development of antipsychotics, antidepressants, anxiolytics, and agents for neurodegenerative diseases.[25][27]
Neurotransmitter Receptor Modulation
The pharmacological effects of piperazine derivatives in the CNS are primarily mediated through their interaction with various neurotransmitter receptors.[28]
-
Dopamine Receptors: Many antipsychotic drugs containing a piperazine moiety exert their effects by antagonizing dopamine D2 receptors.[26]
-
Serotonin Receptors: Piperazine derivatives can act as agonists or antagonists at various serotonin (5-HT) receptor subtypes, contributing to their antidepressant and anxiolytic properties.[28][29]
-
GABA Receptors: The GABAergic system is the primary inhibitory neurotransmitter system in the CNS. Piperazine derivatives can modulate GABAergic neurotransmission, contributing to their anxiolytic and anticonvulsant effects.[28]
Neurodegenerative Diseases
Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[16][][30] These compounds may exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and the inhibition of protein aggregation.
Table 4: CNS Activity of Representative Piperazine Derivatives
| Compound/Derivative Class | Target | Activity Metric | Value | Reference(s) |
| Piperidine-piperazine derivative (11) | hH₃R | Kᵢ | 6.2 nM | [30] |
| Piperidine-piperazine derivative (11) | σ₁R | Kᵢ | 4.41 nM | [30] |
| Piperidine-piperazine derivative (11) | σ₂R | Kᵢ | 67.9 nM | [30] |
| Piperazine derivative (16) | hH₃R | Kᵢ | 12.7 nM | [30] |
| Piperazine derivative (16) | σ₁R | Kᵢ | 37.8 nM | [30] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of piperazine derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[31]
Zone of Inhibition Assay for Antimicrobial Activity
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.[3][11][35][36]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.
-
Compound Application: Apply a sterile paper disc impregnated with a known concentration of the piperazine derivative to the center of the agar plate.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 18-24 hours at 37°C).
-
Zone Measurement: Measure the diameter of the clear zone of no microbial growth around the disc.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[18][23][27][37]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the piperazine derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay Application: After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques. The percentage of plaque reduction is calculated relative to a virus control without the compound.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[1][4][9][15][16][22][38][39][40]
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase, a specific peptide substrate, and various concentrations of the piperazine derivative in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP). This is often done using luminescence-based or fluorescence-based detection reagents.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Receptor Binding Assay (Dopamine, Serotonin, GABA)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[2][7][8][20][29]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Competitive Binding: In a microplate, incubate the membranes with a specific radiolabeled ligand and varying concentrations of the unlabeled piperazine derivative.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).
Signaling Pathways and Visualizations
The biological effects of piperazine derivatives are mediated through their interaction with and modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the core components of key pathways targeted by these compounds.
EGFR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. researchgate.net [researchgate.net]
- 17. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 22. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 25. researchgate.net [researchgate.net]
- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijrrjournal.com [ijrrjournal.com]
- 28. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. researchgate.net [researchgate.net]
- 34. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. commerce.bio-rad.com [commerce.bio-rad.com]
- 39. researchgate.net [researchgate.net]
- 40. Dopamine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Piperazine Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine phosphate is a well-established anthelmintic agent used in veterinary and human medicine to treat intestinal roundworm infections.[1][2] Its primary mechanism of action is the paralysis of parasites by acting as a gamma-aminobutyric acid (GABA) receptor agonist, which leads to flaccid paralysis of the worm's musculature, allowing it to be expelled from the host's system.[1][3][4] While the primary therapeutic use of this compound is established, the broader in vitro effects of this specific compound are less characterized compared to its numerous derivatives, which have been extensively studied for various pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8][9]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound, adapted from standard methodologies used for piperazine derivatives. The goal is to enable researchers to investigate its potential cytotoxic, apoptotic, and signaling effects on mammalian cell lines.
Data Presentation
While specific quantitative data for this compound in cancer cell lines is not extensively available in the public domain, the following tables summarize representative data for various piperazine derivatives to provide a comparative context for expected results from the described protocols.
Table 1: Cytotoxicity of Piperazine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line(s) | Assay Type | IC50 Value | Reference(s) |
| PCC (a novel piperazine derivative) | SNU-475 (Liver Cancer) | MTT | 6.98 ± 0.11 µg/mL | [5][10] |
| PCC (a novel piperazine derivative) | SNU-423 (Liver Cancer) | MTT | 7.76 ± 0.45 µg/mL | [5][10] |
| 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine | Varies | Cytotoxicity Assays | Not Specified | [11] |
| CB01 (a piperazine derivative) | U87 (Glioblastoma) | Not Specified | < 50 nM | [12] |
| CB01 (a piperazine derivative) | HeLa (Cervical Cancer) | Not Specified | < 50 nM | [12] |
| Thiazolinylphenyl-piperazine | MCF-7, MDA-MB231 (Breast) | Not Specified | < 25 µM | [13] |
Table 2: Apoptotic Effects of Piperazine Derivatives
| Compound | Cell Line | Effect | Key Markers | Reference(s) |
| PCC | SNU-475, SNU-423 | Induction of intrinsic and extrinsic apoptosis pathways | ↑ Cytochrome c release, ↑ Caspase-3/7, -8, -9 activation | [5][10] |
| CB01 | U87, HeLa | Induction of intrinsic mitochondrial signaling pathway | ↑ Cleaved caspase-3, ↑ Cytochrome c, ↑ Bax, ↑ Caspase-9 activity | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (CAS No. 1951-97-9)
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile DMSO or PBS to achieve a high-concentration stock solution (e.g., 100 mM). Note: Due to potential instability in aqueous solutions, preparing fresh solutions for each experiment is recommended.[11]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[11]
Cell Culture and Treatment
Objective: To culture mammalian cells and treat them with various concentrations of this compound.
Materials:
-
Selected mammalian cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well, 24-well, or 6-well plates
-
Incubator (37°C, 5% CO₂)
-
This compound stock solution
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into the appropriate plates at a predetermined optimal density.[13] For a 96-well plate, a density of 5,000-10,000 cells/well is common.[11]
-
Allow the cells to attach and grow for 24 hours in the incubator.[11]
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve 2x the final desired concentrations.
-
Remove the existing medium from the wells and add the this compound dilutions. Also, include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest drug concentration).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[13]
-
Microplate reader
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity can be measured in the supernatant, which is proportional to the extent of cell membrane damage.[5][10]
Materials:
-
Cells treated with this compound in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Protocol:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[14]
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit[14]
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells, including any detached cells in the supernatant, by trypsinization and centrifugation.[14]
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the stained cells promptly using a flow cytometer.
-
Interpret the data based on the quadrants:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway for apoptosis induction by a piperazine derivative, based on published literature.[10][12] This pathway may serve as a starting point for investigating the mechanism of this compound.
Caption: Hypothetical apoptotic signaling pathways induced by piperazine derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Piperazine Phosphate in Helminth-Infected Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and efficacy data for the use of piperazine phosphate in established animal models of helminth infections. The information is intended to guide researchers in the design and execution of preclinical anthelmintic efficacy studies.
Mechanism of Action
Piperazine exerts its anthelmintic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist in nematode muscle cells. This leads to hyperpolarization of the muscle membrane, resulting in flaccid paralysis of the worm. The paralyzed helminths are then expelled from the host's gastrointestinal tract by normal peristalsis.
Caption: Mechanism of action of piperazine leading to helminth paralysis.
Efficacy Data of this compound in Various Animal Models
The following tables summarize the efficacy of this compound against common helminth infections in different animal models.
Table 1: Efficacy of Piperazine Against Ascaridia galli in Chickens
| Piperazine Salt | Dose (mg/kg) | Route of Administration | Efficacy (Worm Count Reduction %) | Reference |
| Piperazine Dihydrochloride | 64 | Drinking Water | 83% (mature), 86% (immature) | [1] |
| Piperazine Dihydrochloride | 100 | Drinking Water | 94% (mature), 60% (immature) | [1] |
| Piperazine Dihydrochloride | 200 | Drinking Water | 100% (mature and immature) | [1] |
| Piperazine | 100 | Oral Drench | 96.3% | [2] |
| Piperazine | 100 | Drinking Water | 93.7% | [2] |
| Piperazine Adipate | ≥150 | Single Oral Dose | 97-100% | [3] |
Table 2: Efficacy of Piperazine Against Ascaris suum and Oesophagostomum spp. in Pigs
| Piperazine Salt | Dose (mg/kg) | Target Helminth | Efficacy (Worm Count Reduction %) | Efficacy (Egg Excretion Reduction %) | Reference |
| Piperazine Dihydrochloride | 200 | Ascaris suum | 99-100% | 98% | [4] |
| Piperazine Dihydrochloride | 200 | Oesophagostomum spp. | 99-100% | 100% | [4] |
| Piperazine Salts | Not Specified | Ascaris suum | 100% | Not Reported | [5] |
Table 3: Efficacy of Piperazine Against Toxocara canis in Dogs
| Piperazine Salt | Dose (mg/kg) | Treatment Regimen | Efficacy (Mean Clearance/Worm Burden Reduction %) | Reference |
| This compound | Not Specified | 2 doses, 5-7.5 hrs apart | 52% (corrected for spontaneous loss) | [6] |
| Piperazine | 100 | Single Dose | 82.5% | [7] |
| Piperazine Adipate | Not Specified | Dosed at 2, 4, and 6 weeks of age | 86% | [8] |
Table 4: Efficacy of Piperazine Against Syphacia muris in Rodents
| Piperazine Salt | Concentration in Drinking Water | Treatment Duration | Animal Model | Efficacy | Reference |
| Piperazine Citrate | 3 g/L | Twice a week on specific days with ivermectin spray | Mice and Rats | Effective eradication | [9] |
| Piperazine | 2.1 mg/mL | 2 weeks, then ivermectin for 2 weeks, then piperazine for 2 weeks | Mice and Rats | Effective eradication | [10] |
| Piperazine | 10.8 mg/mL | 28 days | Mice and Rats | Incomplete eradication | [11] |
Experimental Protocols
Chicken Model: Ascaridia galli Infection
This protocol outlines the procedure for evaluating the efficacy of this compound against an experimental infection of Ascaridia galli in chickens.
Caption: Workflow for evaluating piperazine efficacy in chickens.
Materials:
-
Male cockerels (e.g., Hy-Line Brown), 2-3 weeks of age
-
Ascaridia galli embryonated eggs
-
This compound
-
Appropriate vehicle for drug administration (e.g., water)
-
Standard poultry feed and water
-
Cages suitable for housing individual or small groups of birds
-
Fecal collection trays
-
Necropsy tools
-
Microscope and slides for fecal egg counts (optional)
Procedure:
-
Animal Acclimatization: House the chickens in a controlled environment for at least one week prior to the start of the experiment. Provide ad libitum access to feed and water.
-
Infection: Each chicken is orally inoculated with approximately 500 embryonated A. galli eggs.
-
Treatment: At 28 days post-infection, divide the chickens into treatment and control groups.
-
Oral Drench: Administer a single dose of this compound (e.g., 100 mg/kg) directly into the crop using a gavage needle.[2]
-
Drinking Water: Prepare a medicated drinking water solution containing the desired concentration of this compound (e.g., to achieve a target dose of 64-200 mg/kg/day) and provide it as the sole source of water for a specified period (e.g., 24 hours).[1]
-
The control group receives the vehicle only.
-
-
Fecal Egg Count Reduction (FECR) (Optional): Collect fecal samples from each bird before and after treatment to determine the reduction in egg shedding.
-
Worm Burden Assessment: At 7-10 days post-treatment, euthanize all chickens.
-
Necropsy: Open the small intestine longitudinally and carefully collect all adult and larval stages of A. galli.
-
Data Analysis: Count the number of worms in each chicken. Calculate the percentage efficacy using the following formula:
-
Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100
-
Pig Model: Ascaris suum Infection
This protocol describes the evaluation of this compound efficacy against naturally acquired Ascaris suum infections in pigs.
Caption: Workflow for evaluating piperazine efficacy in pigs.
Materials:
-
Pigs naturally infected with Ascaris suum
-
Piperazine dihydrochloride
-
Individual housing or pens that allow for accurate feed/water intake and fecal collection
-
Standard pig feed and water
-
Necropsy equipment
-
Materials for fecal egg counting (e.g., McMaster technique)
Procedure:
-
Animal Selection: Select pigs with confirmed natural infections of A. suum based on fecal egg counts.
-
Acclimatization and Grouping: Acclimatize the pigs to their experimental housing. Randomly allocate pigs to a treatment and a control group.
-
Pre-treatment Sampling: Collect fecal samples from all pigs to establish baseline egg counts.
-
Treatment: Administer a single oral dose of piperazine dihydrochloride (200 mg/kg body weight) to the pigs in the treatment group.[4] The control group receives a placebo. The drug can be mixed with a small amount of feed for individual administration.
-
Post-treatment Fecal Sampling: Collect fecal samples again at a specified time post-treatment (e.g., 6 days) to determine the reduction in egg excretion.[4]
-
Worm Burden Assessment: At a predetermined time after treatment (e.g., 7-10 days), euthanize all pigs.
-
Necropsy: Open the entire gastrointestinal tract and recover all A. suum and other helminths present.
-
Data Analysis: Count the worms from each pig. Calculate the percentage efficacy for both worm count reduction and fecal egg count reduction.
Dog Model: Toxocara canis Infection
This protocol details a method for assessing this compound's efficacy against naturally acquired Toxocara canis infections in puppies.
Caption: Workflow for evaluating piperazine efficacy in dogs.
Materials:
-
Litters of puppies with naturally acquired (in utero or transmammary) Toxocara canis infections
-
This compound
-
Appropriate housing for the dam and puppies
-
Necropsy tools
Procedure:
-
Animal Selection: Use litters of puppies with a high likelihood of natural T. canis infection.
-
Grouping: Within each litter, pair puppies based on weight and sex.[7] Randomly assign one puppy from each pair to the treatment group and the other to the control group.
-
Treatment: At a specified age (e.g., when puppies are 10, 20, and 30 days old), administer a single oral dose of piperazine (e.g., 100 mg/kg) to the puppies in the treatment group.[7] The control puppies receive a placebo or no treatment.
-
Worm Burden Assessment: At a predetermined endpoint (e.g., 35 days of age), euthanize all puppies.[7]
-
Necropsy: Carefully dissect the gastrointestinal tract of each puppy and recover all T. canis worms.
-
Data Analysis: Count the worms for each puppy. Compare the mean worm burden of the treated group to that of the control group to determine efficacy.
Safety and Considerations
-
Piperazine has a wide margin of safety in most animal species.[12]
-
It is primarily effective against ascarids (roundworms).[12][13]
-
Piperazine is not effective against tapeworms or larval stages of some helminths.[12][14]
-
Treatment may need to be repeated after 7-10 days to eliminate newly matured worms, as piperazine does not have ovicidal activity.[12]
-
In cases of very heavy ascarid infections, the rapid expulsion of a large number of paralyzed worms could potentially lead to intestinal blockage.[13]
-
Combination therapy with other anthelmintics, such as ivermectin, may be more effective for eradicating certain helminth infections like pinworms in rodent colonies.[10][11]
References
- 1. Efficacy of piperazine dihydrochloride against ascaridia galli in the domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative therapeutic efficacies of oral and in-water administered levamisole, piperazine and fenbendazole against experimental Ascaridia galli infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Anthelmintic efficacy of thenium closylate-piperazine phosphate combination tablets against Toxocara canis in pups and young dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of Toxocara canis in puppies: a comparison of screening techniques and evaluation of a dosing programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the control of Toxocara canis in breeding kennels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective eradication of pinworms (Syphaciamuris, Syphacia obvelata and Aspiculuris tetraptera) from a rodent breeding colony by oral anthelmintic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eradication of Pinworms (Syphacia spp.) in a Laboratory Rodent Colony | Journal of Laboratory Animal Science [journals.acspublisher.com]
- 12. poultrydvm.com [poultrydvm.com]
- 13. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 14. Efficacy of fenbendazole and piperazine against developing stages of toxocara and toxascaris in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Piperazine Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine is an organic compound used as an anthelmintic agent in veterinary and human medicine.[1] It is commonly formulated as a salt, such as piperazine phosphate. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. However, piperazine lacks a significant chromophore, making its direct detection by UV spectrophotometry challenging, especially at low concentrations.[2] To overcome this limitation, a common approach is to derivatize the piperazine molecule with a UV-active or fluorescent reagent prior to HPLC analysis. This application note details a robust HPLC method for the analysis of this compound using pre-column derivatization.
Principle of the Method
This method is based on the pre-column derivatization of piperazine with a chromophoric agent, followed by reversed-phase HPLC separation and UV detection of the resulting derivative. The derivatization reaction introduces a chemical group that strongly absorbs UV radiation, thereby enhancing the sensitivity and selectivity of the analytical method. The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and a buffer. The concentration of this compound is determined by comparing the peak area of the derivatized piperazine in the sample to that of a derivatized piperazine standard.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
4-Chloro-7-nitrobenzofuran (NBD-Cl) (derivatizing agent)[2]
-
Sodium borate buffer (pH 9.0)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Preparation of Solutions
-
Sodium Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of sodium borate in HPLC grade water and adjust the pH to 9.0 with sodium hydroxide or hydrochloric acid.
-
Derivatizing Reagent Solution (NBD-Cl): Prepare a solution of NBD-Cl in acetonitrile at a concentration of 1 mg/mL.[2] This solution should be prepared fresh daily and protected from light.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
Standard Solution Preparation
-
Piperazine Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard (equivalent to approximately 10 mg of piperazine base) and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 50 µg/mL of piperazine.
Sample Solution Preparation
-
Accurately weigh a quantity of the this compound sample equivalent to about 10 mg of piperazine and transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute an aliquot of this solution with the diluent to obtain a final concentration within the calibration range.
Derivatization Procedure
-
Transfer 1.0 mL of each working standard solution and sample solution into separate reaction vials.
-
Add 1.0 mL of 0.1 M sodium borate buffer (pH 9.0) to each vial.
-
Add 1.0 mL of the NBD-Cl derivatizing reagent solution to each vial.[2]
-
Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.
-
After cooling to room temperature, filter the solutions through a 0.45 µm syringe filter into HPLC vials for analysis.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 0-5 min: 30% B 5-15 min: 30% to 70% B 15-20 min: 70% B 20-22 min: 70% to 30% B 22-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 470 nm (for NBD-piperazine derivative) |
Data Presentation
The quantitative data for the HPLC method validation should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 380000 |
| 50 | 760000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.4 |
| 100% | 10 | 10.12 | 101.2 |
| 120% | 12 | 11.90 | 99.2 |
Table 4: Precision Data
| Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) | |
| Mean Concentration (µg/mL) | 10.05 | 9.98 |
| Standard Deviation | 0.08 | 0.12 |
| % Relative Standard Deviation (%RSD) | 0.8% | 1.2% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Pre-column derivatization reaction of piperazine with NBD-Cl.
References
Application Note: Quantitative Determination of Piperazine Phosphate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of piperazine phosphate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by derivatization with dansyl chloride to enhance chromatographic retention and mass spectrometric detection. This robust method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of piperazine.
Introduction
Piperazine is an anthelmintic agent used for the treatment of parasitic worm infections.[1][2][3][4] Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptor in nematodes, leading to hyperpolarization of muscle cells and subsequent flaccid paralysis of the parasite, which is then expelled from the host's gastrointestinal tract.[1][2] Accurate quantification of piperazine in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique that offers high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Ondansetron Hydrochloride (Internal Standard, IS)[5]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Formic Acid (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent[5][6]
-
Microcentrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and ondansetron hydrochloride (IS) in methanol.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 µg/mL to 15 µg/mL.
Internal Standard Working Solution (1 µg/mL): Dilute the ondansetron hydrochloride stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation Protocol
-
Plasma Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL ondansetron hydrochloride (IS) working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Derivatization: Add 50 µL of 1 mg/mL dansyl chloride solution (in acetonitrile) and 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0). Vortex and incubate at 60°C for 30 minutes.
-
Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.[5]
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Caption: Workflow for Plasma Sample Preparation.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm)[5][6] |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 3.0) B: Methanol[5] |
| Gradient | Isocratic: 50:50 (A:B)[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Scan Type | Selected Reaction Monitoring (SRM)[5] |
| SRM Transitions | Dansyl-Piperazine: m/z 320 -> 171[5] Ondansetron (IS): m/z 294 -> 170[5] |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Method Validation
The method was validated for selectivity, sensitivity, linearity, precision, accuracy, recovery, and matrix effect.[5]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 15 µg/mL for this compound in human plasma.[5] The coefficient of determination (r²) was consistently ≥ 0.997.[5] The lower limit of quantification (LLOQ) was established at 0.1 µg/mL, with a signal-to-noise ratio greater than 10.[5] The limit of detection (LOD) was 0.01 µg/mL.[5]
| Parameter | Result |
| Linear Range | 0.1 - 15 µg/mL[5] |
| Correlation Coefficient (r) | 0.9974 - 0.9995[5][6] |
| LLOQ | 0.1 µg/mL[5] |
| LOD | 0.01 µg/mL[5] |
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, which is within the acceptable limits for bioanalytical method validation.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low | 0.2 | < 10% | < 12% | ± 10% |
| Medium | 5.0 | < 8% | < 10% | ± 8% |
| High | 12.0 | < 7% | < 9% | ± 7% |
Data presented are representative and may vary based on instrumentation and laboratory conditions.
Mechanism of Action Signaling Pathway
Caption: Piperazine's Anthelmintic Mechanism.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of dansyl chloride derivatization significantly improves the assay performance. This method has been successfully applied to a bioequivalence study and is suitable for routine use in clinical and research laboratories.[5][6]
References
- 1. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. youtube.com [youtube.com]
- 5. Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Piperazine Phosphate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine phosphate is a stable salt of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.[1] Due to its well-defined stoichiometry and stability, this compound serves as an excellent primary reference standard in analytical chemistry. It is particularly crucial in the quantitative analysis of piperazine and its derivatives in pharmaceutical formulations and biological matrices.[2][3] These application notes provide detailed protocols for the use of this compound as a reference standard for identification, purity assessment, and assay procedures.
Physicochemical Properties and Specifications
As a reference standard, this compound must adhere to stringent quality attributes. The following tables summarize its key physicochemical properties and typical purity specifications based on pharmacopeia monographs.
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Chemical Name | Piperazine monophosphate monohydrate[4] |
| CAS Number | 18534-18-4 (monohydrate), 14538-56-8 (anhydrous)[5] |
| Molecular Formula | C₄H₁₀N₂·H₃PO₄·H₂O[4] |
| Molecular Weight | 202.15 g/mol [4] |
| Appearance | White crystalline powder or crystals.[4] |
| Solubility | Sparingly soluble in water; soluble in formic acid; very slightly soluble in acetic acid (100); practically insoluble in methanol, ethanol (95), and diethyl ether.[4] |
| pH (1 in 100 solution) | 6.0 - 6.5[4][5] |
| Melting Point | Approximately 222°C (with decomposition)[4] |
Table 2: Purity Specifications for this compound Reference Standard
| Test | Acceptance Criteria |
| Assay (anhydrous basis) | 98.5% - 100.5% of C₄H₁₀N₂·H₃PO₄[5] |
| Water Content | 8.0% - 9.5%[4][5] |
| Chloride | Not more than 0.018%[4] |
| Heavy Metals | Not more than 10 ppm[4] |
| Arsenic | Not more than 1 ppm[4] |
| Related Substances (TLC) | Any secondary spot is not more intense than the standard solution (0.25%).[5] |
Experimental Protocols
The following sections provide detailed methodologies for the qualification and use of this compound as a reference standard.
Identification Tests
These tests confirm the identity of the material as this compound.
A. Infrared (IR) Spectroscopy
-
Principle: The IR spectrum of the test sample is compared with the reference spectrum of a known this compound standard.
-
Procedure:
B. Precipitate Formation with Reinecke Salt
-
Principle: Piperazine forms a characteristic light red precipitate with Reinecke salt.
-
Procedure:
-
Prepare a 1 in 100 solution of this compound in water.
-
To 3 mL of this solution, add 3 drops of Reinecke salt solution (TS).
-
A light red precipitate should form.[4]
-
C. Test for Phosphate
-
Principle: The sample should give a positive result in standard qualitative tests for phosphate ions.
-
Procedure: A solution of this compound (1 in 100) responds to the Qualitative Tests (1) and (3) for phosphate as per pharmacopeial methods.[4][5]
Assay by Potentiometric Titration
This is a primary method for determining the purity of this compound.
-
Principle: The basic nitrogen atoms of the piperazine moiety are titrated with a strong acid (perchloric acid) in a non-aqueous medium (formic and acetic acid). The endpoint is determined potentiometrically.
-
Methodology:
-
Accurately weigh approximately 0.15 g of this compound.
-
Dissolve the sample in 10 mL of formic acid.
-
Add 60 mL of glacial acetic acid.
-
Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 M perchloric acid is equivalent to 10.107 mg of C₄H₁₀N₂·H₃PO₄·H₂O.[4]
-
Purity Assessment by Thin-Layer Chromatography (TLC)
This method is used to control related substances and impurities.
-
Principle: Impurities are separated from this compound on a TLC plate and visualized. Their intensity is compared to a diluted standard to ensure they are below a specified limit.
-
Methodology:
-
Plate: Cellulose for thin-layer chromatography.[4]
-
Sample Solution: Dissolve 0.050 g of this compound in 10 mL of water.[4]
-
Standard Solution: Dilute 1 mL of the Sample Solution with water to make exactly 100 mL.[4]
-
Mobile Phase: A mixture of ethyl acetate, acetone, ammonia solution (28%), and ethanol (99.5%) (8:3:3:2).[4]
-
Application: Spot 5 µL each of the sample and standard solutions onto the plate.
-
Development: Develop the plate to a distance of about 13 cm.
-
Drying: Air-dry the plate after development.
-
Visualization: Spray evenly with 4-dimethylaminocinnamaldehyde TS and allow to stand for 15 minutes.[4]
-
Interpretation: The spots from the sample solution, other than the principal spot and any spot on the starting line, should not be more intense than the spot from the standard solution.
-
Spectrophotometric Determination
This method can be used for the quantification of piperazine and its salts after derivatization.
-
Principle: Piperazine reacts with phenothiazine and N-bromosuccinimide in aqueous methanol to form a colored product that can be measured spectrophotometrically. The absorbance is proportional to the concentration of piperazine.
-
Methodology:
-
Reaction: Interact this compound with phenothiazine and N-bromosuccinimide in an aqueous methanol solution.
-
Measurement: Measure the absorbance of the resulting solution at the absorption maximum of 595 nm.[6]
-
Quantification: Create a calibration curve using a series of known concentrations of this compound reference standard (Beer's law is obeyed in the concentration range of 0.5-5 µg/mL for piperazine salts).[6]
-
Determine the concentration of the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
Since piperazine lacks a strong UV chromophore, HPLC analysis often requires a pre-column derivatization step to allow for UV or fluorescence detection.[7][8]
-
Principle: Piperazine is derivatized with a reagent such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, detectable derivative.[7][8][9] This derivative is then separated by reversed-phase HPLC and quantified.
-
General Derivatization and HPLC Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., water or buffer). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing piperazine in the same diluent as the standard.
-
Derivatization:
-
To an aliquot of each standard and sample solution, add a basic buffer (e.g., borate buffer, pH 9-10).
-
Add an excess of the derivatizing agent solution (e.g., NBD-Cl in acetonitrile).
-
Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.
-
Cool the reaction mixture and neutralize or acidify to stop the reaction.
-
-
HPLC Analysis:
-
Column: A C18 or C8 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV or fluorescence detector set to the maximum absorbance/emission wavelength of the derivative (e.g., 340 nm for NBD derivatives).[8]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards versus their concentration. Determine the concentration of piperazine in the sample from this curve.
-
Conclusion
This compound is a reliable and well-characterized reference standard essential for the accurate analysis of piperazine-containing substances. The protocols outlined in these application notes, from basic identification tests to more advanced chromatographic methods, provide a comprehensive framework for its use in a research and drug development setting. Proper implementation of these methods will ensure the quality, purity, and potency of active pharmaceutical ingredients and finished products.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound United States Pharmacopeia (USP) Reference Standard 14538-56-8 [sigmaaldrich.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. This compound [drugfuture.com]
- 6. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Oral Administration of Piperazine Phosphate in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine phosphate is an anthelmintic agent effective against nematode parasites, commonly referred to as roundworms. Its application in laboratory animal research is crucial for maintaining the health of animal colonies and for specific parasitological studies. Piperazine and its salts, including this compound, function by causing flaccid paralysis in susceptible nematodes, leading to their expulsion from the host's gastrointestinal tract.[1][2] This document provides detailed application notes and protocols for the formulation and oral administration of this compound to laboratory animals.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for proper formulation and administration.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂·H₃PO₄ | [3] |
| Molecular Weight | 184.13 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Sparingly soluble in water. Soluble in ethylene glycol. Insoluble in diethyl ether. | [5] |
| pH (10% aqueous solution) | 10.8 - 11.8 (for piperazine base) | [5] |
Mechanism of Action
Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[6][7] This binding enhances the influx of chloride ions into the muscle cells of the parasite, leading to hyperpolarization and subsequent muscle relaxation.[7] The resulting flaccid paralysis prevents the worms from maintaining their position within the host's intestines, and they are consequently expelled through normal peristaltic action.[6][7]
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. youtube.com [youtube.com]
- 3. Piperazine, phosphate (1:?) | C4H13N2O4P | CID 64733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. Chemical properties of this compound [adanipharma.com]
- 6. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 7. What is the mechanism of Piperazine? [synapse.patsnap.com]
Application of Piperazine Phosphate in Cell Culture for Cytotoxicity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a class of compounds with a broad spectrum of biological activities. While many complex piperazine-containing molecules have been investigated for their therapeutic potential, including anticancer properties, there is a notable lack of specific publicly available data on the cytotoxicity of the simpler salt, piperazine phosphate, in cell culture models.[1] These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound. The protocols detailed below are based on standard and widely accepted methodologies for in vitro cytotoxicity assessment. Researchers are strongly encouraged to perform thorough dose-response studies and adapt these protocols to their specific cell models and experimental conditions.
Data Presentation
Due to the limited specific data for this compound, the following table summarizes the cytotoxic activity of various more complex piperazine derivatives to provide a general context for the potential activity of piperazine-containing compounds. It is crucial to note that these values are not directly transferable to this compound and experimental determination is necessary.
Table 1: Summary of Cytotoxicity Data for Various Piperazine Derivatives
| Compound Class | Cell Line(s) | Assay | IC50 / GI50 (µM) | Reference(s) |
| Hydroxyethyl piperazine-based σ receptor ligands | Various human cancer cell lines (e.g., RPMI 8226) | Crystal violet or MTT | Low µM range | [2] |
| Piperazine designer drugs (e.g., TFMPP) | Differentiated human neuroblastoma SH-SY5Y cells | MTT, Neutral Red | EC50 values vary | [3] |
| Novel piperazine derivative (C505) | K562, HeLa, AGS | Cell proliferation assay | 0.06 - 0.16 | [4] |
| Chlorophenylamino-s-triazine derivatives with piperazine | MCF7, C26 | MTT | 4.62 - 11.02 | [5] |
| Rhodanine-piperazine hybrids | MDA-MB-468, MDA-MB-231, MCF-7, T47D | MTT | 37 - >200 | [6] |
| β-Elemene piperazine derivatives | HL-60 | Cell growth inhibition | < 10 | [7] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values represent the concentration of a compound that causes a 50% reduction in cell viability or growth, respectively. EC50 (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum.
Experimental Protocols
The following are detailed protocols for three common cytotoxicity assays: MTT for assessing metabolic activity, LDH for measuring membrane integrity, and Annexin V staining for detecting apoptosis.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include a "maximum LDH release" control by adding a lysis buffer (usually provided in the kit) to a set of untreated wells 30-45 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) may also be used.
-
-
Data Analysis:
-
Subtract the absorbance of the culture medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Spontaneous LDH release is from the untreated control cells.
-
-
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualization of Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Given the lack of specific data for this compound, a hypothetical signaling pathway for its potential cytotoxic effects is proposed below. This is based on general mechanisms of cytotoxicity and the known signaling roles of phosphate.[8] This pathway should be considered speculative and requires experimental validation.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Cytotoxic activities of hydroxyethyl piperazine-based σ receptor ligands on cancer cells alone and in combination with melphalan, PB28 and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Detection of Piperazine Phosphate via Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of piperazine phosphate to enhance its detection and quantification in various matrices. The methods described are particularly useful for overcoming the analytical challenges associated with piperazine's low molecular weight and lack of a strong chromophore, which hinder its detection by common analytical techniques.
Introduction
Piperazine is an anthelmintic drug used in both human and veterinary medicine.[1][2] Quantitative analysis of piperazine and its salts, such as this compound, in biological and pharmaceutical samples is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. However, piperazine's physicochemical properties make its direct detection at low concentrations challenging.[1] Chemical derivatization, the process of modifying a compound to produce a new compound with properties more suitable for a given analytical method, is a widely employed strategy to improve the detectability of piperazine.[3] This document outlines protocols for pre-column derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS) detection.
Derivatization Strategies for Enhanced Detection
The primary strategy for enhancing piperazine detection is to introduce a chromophore or fluorophore into the molecule through a derivatization reaction. This significantly improves the sensitivity of UV and fluorescence detectors, respectively. For mass spectrometry, derivatization can improve ionization efficiency and chromatographic retention.
Logical Workflow for this compound Derivatization and Analysis
Caption: General workflow for the analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance of different derivatization methods for this compound analysis.
Table 1: LC-ESI/MS/MS with Dansyl Chloride Derivatization
| Parameter | Value | Reference |
| Derivatizing Agent | Dansyl Chloride (DNS-Cl) | [1][4] |
| Matrix | Human Plasma | [1][4] |
| Linearity Range | 0.1 - 15 µg/mL | [1][4] |
| Correlation Coefficient (r) | 0.9974 - 0.9995 | [1][4] |
| Limit of Detection (LOD) | 0.01 µg/mL | [1][4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [1][4] |
Table 2: HPLC-FLD with Dansyl Chloride Derivatization
| Parameter | Value | Reference |
| Derivatizing Agent | Dansyl Chloride (DNS-Cl) | [5][6] |
| Matrix | Animal Products | [5][6] |
| Linearity Range | 20 - 120 ng/g | [5][6] |
| Correlation Coefficient (R²) | ≥ 0.996 | [5][6] |
| Limit of Quantification (LOQ) | 20 ng/g | [5] |
Table 3: HPLC-UV with NBD-Cl Derivatization
| Parameter | Value | Reference |
| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) | |
| Matrix | Active Pharmaceutical Ingredient (API) | |
| Linearity Range | 30 - 350 ppm | |
| Limit of Detection (LOD) | 30 ppm | |
| Limit of Quantification (LOQ) | 90 ppm |
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization for LC-ESI/MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from a method for the sensitive and selective determination of this compound in human plasma.[1][4]
Materials:
-
This compound standard
-
Dansyl Chloride (DNS-Cl)
-
Ondansetron hydrochloride (Internal Standard, IS)
-
Human Plasma
-
Ethyl acetate
-
Ammonium acetate
-
Methanol
-
Agilent ZORBAX SB-C18 column (150 mm x 2.1 mm, 3.5 µm) or equivalent
-
Triple-quadrupole mass spectrometer with ESI interface
Procedure:
-
Sample Preparation:
-
To a plasma sample, add ondansetron hydrochloride as the internal standard.
-
-
Derivatization:
-
Add dansyl chloride solution to the plasma sample.
-
Vortex the mixture to ensure complete reaction.
-
-
Extraction:
-
Extract the derivatized this compound with ethyl acetate.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Sample Reconstitution:
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-ESI/MS/MS Analysis:
Protocol 2: Dansyl Chloride Derivatization for HPLC-FLD Analysis of Piperazine in Animal Products
This protocol is based on a method for the determination of piperazine residues in food animal products.[5][6]
Materials:
-
Piperazine standard
-
Dansyl Chloride (DNS-Cl)
-
Formic acid
-
Acetonitrile
-
PCX solid-phase extraction (SPE) cartridges
-
HPLC with a fluorescence detector
Procedure:
-
Extraction:
-
Extract piperazine from homogenized animal tissue samples with formic acid in water.
-
-
Purification:
-
Purify the extract using a PCX SPE cartridge.
-
-
Derivatization:
-
Evaporate the purified extract to dryness.
-
Reconstitute in a suitable buffer and add dansyl chloride solution.
-
Incubate to allow the derivatization reaction to complete.
-
-
HPLC-FLD Analysis:
Protocol 3: NBD-Cl Derivatization for HPLC-UV Analysis of Piperazine
This protocol is based on a method for the analysis of trace amounts of piperazine in an active pharmaceutical ingredient (API).
Materials:
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile
-
Methanol
-
Diethylamine
-
Chiralpak IC column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC with a UV detector
Procedure:
-
Derivatization:
-
Dissolve the API sample containing piperazine in a suitable diluent.
-
Add NBD-Cl solution to the sample.
-
Allow the reaction to proceed to form the stable, UV-active derivative.
-
-
HPLC-UV Analysis:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV detection at a wavelength appropriate for the NBD-piperazine derivative.
-
Derivatization Reaction Signaling Pathway
Caption: Derivatization reaction of piperazine for enhanced detection.
Conclusion
The derivatization of this compound is a powerful strategy to enhance its detection and quantification in various analytical applications. The choice of derivatizing agent and analytical technique should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided in these application notes offer robust starting points for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Piperazine Derivatives in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperazine derivatives in neuroscience research. This document details their diverse applications, mechanisms of action, and includes specific experimental protocols for their evaluation.
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been extensively investigated for their pharmacological activities, particularly in the central nervous system (CNS).[2] Many CNS active agents, including antipsychotics, antidepressants, and anxiolytics, incorporate the arylpiperazine moiety as an indispensable pharmacophore.[3] The flexibility of the piperazine nucleus allows for a wide range of chemical modifications, leading to the development of numerous derivatives with tailored biological activities.[1][3]
Applications in Neuroscience
Piperazine derivatives have demonstrated significant therapeutic potential across a spectrum of neurological and psychiatric disorders. Their ability to modulate the activity of various neurotransmitter systems underlies their diverse applications.
-
Antipsychotics: Many typical and atypical antipsychotic drugs feature a piperazine core.[4] These compounds often target dopamine D2 and serotonin 5-HT2A receptors.[4][5] For instance, aripiprazole's antipsychotic action is attributed to its partial agonism at D2 receptors and antagonism at 5-HT2A receptors.[5]
-
Antidepressants and Anxiolytics: Piperazine derivatives are prominent in the development of antidepressants and anxiolytics.[2][6] Their mechanism often involves the modulation of serotonin receptors, particularly 5-HT1A.[7] Buspirone, an anxiolytic, and vortioxetine, an antidepressant, are notable examples of piperazine-containing drugs.[6][8]
-
Neurodegenerative Diseases: Research into piperazine derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease is a promising area.[3][9] Some derivatives have been shown to inhibit acetylcholinesterase (AChE), reduce amyloid-beta (Aβ) aggregation, and prevent neurofibrillary tangle formation.[10] For example, certain piperazine compounds have demonstrated the ability to inhibit AChE-induced Aβ aggregation.[11]
-
Other Neurological Applications: The therapeutic utility of piperazine derivatives extends to other neurological conditions. They have been investigated for their potential in treating epilepsy and for their antinociceptive (pain-relieving) properties through interaction with histamine H3 and sigma-1 receptors.[7][12]
Mechanisms of Action
The pharmacological effects of piperazine derivatives are primarily mediated through their interaction with various G-protein coupled receptors (GPCRs) in the CNS. The specific substitutions on the piperazine ring dictate the receptor binding profile and functional activity.
Key Molecular Targets
-
Dopamine Receptors: D2-like receptors (D2, D3, and D4) are major targets for antipsychotic piperazine derivatives.[13] Antagonism at these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.
-
Serotonin Receptors: Serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7, are crucial targets for antidepressant, anxiolytic, and some antipsychotic piperazine derivatives.[5][7] Agonism at 5-HT1A receptors is often associated with anxiolytic and antidepressant effects.[7]
-
Other Receptors: Piperazine derivatives also interact with other receptors, including GABA, histamine, and adrenergic receptors, contributing to their broad pharmacological profiles.[14]
Signaling Pathways
The interaction of piperazine derivatives with their target receptors initiates downstream signaling cascades that ultimately modulate neuronal function.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of representative piperazine derivatives at various CNS targets.
Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives at Dopamine and Serotonin Receptors
| Compound | D2 | 5-HT1A | 5-HT2A | Reference |
| Aripiprazole | 0.34 | 4.4 | 3.4 | [5] |
| Clozapine | 126 | 5.3 | 13 | [6] |
| Risperidone | 3.13 | 120 | 0.16 | [15] |
| Olanzapine | 1.9 | 250 | 2.5 | [15] |
| Quetiapine | 337 | 214 | 28 | [15] |
| Ziprasidone | 4.8 | 3.4 | 0.4 | [15] |
Table 2: Functional Activity (IC50/EC50, nM) of Piperazine Derivatives
| Compound | Assay | Target | Activity (nM) | Reference |
| PMS1339 | AChE Inhibition | Acetylcholinesterase | IC50 = 4410 | |
| Compound 1 | AChE Inhibition | Acetylcholinesterase | IC50 = 420 | |
| Compound 7b | Receptor Agonism | D2/D3/5-HT1A | EC50 = 0.9/19/2.3 | [16] |
| Compound 34c | Receptor Agonism | D2/D3/5-HT1A | EC50 = 3.3/10/1.4 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of piperazine derivatives in neuroscience research.
In Vitro Assays
This protocol describes a standard method for determining the binding affinity of test compounds to the dopamine D2 receptor.
-
Principle: This is a competitive binding assay where the test compound's ability to displace a specific radiolabeled ligand (e.g., [3H]-Spiperone) from the D2 receptor is measured.[12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.[12]
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (for determining non-specific binding).
-
Test piperazine derivatives.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of haloperidol (10 µM final concentration) for non-specific binding.
-
50 µL of [3H]-Spiperone (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mmpc.org [mmpc.org]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. benchchem.com [benchchem.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. benchchem.com [benchchem.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of cognitive function by the Morris water maze test [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Piperazine Phosphate Solubility Issues in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with piperazine phosphate in experimental buffers.
Troubleshooting Guide: Resolving this compound Precipitation
Use this guide to diagnose and solve common precipitation issues with this compound in your experiments.
Issue 1: this compound Precipitates Immediately Upon Addition to a Neutral Buffer (e.g., PBS pH 7.4)
Possible Cause: The concentration of this compound exceeds its solubility limit in the neutral aqueous buffer. This compound is sparingly soluble in water, and its solubility is pH-dependent.[1][2]
Solutions:
-
pH Adjustment: this compound's solubility increases in acidic conditions.[1][2]
-
Action: Lower the pH of your buffer. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your buffer containing the this compound suspension while stirring until the compound dissolves.[1] Monitor the pH to ensure it remains within a range compatible with your experimental system.
-
-
Use of a Co-solvent: For stock solutions, a water-miscible organic solvent can be used to initially dissolve the compound before diluting it into the aqueous buffer.
-
Action: Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) or ethanol. Then, dilute this stock solution into your pre-warmed (37°C) experimental buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.1% for cell-based assays) to avoid solvent-induced artifacts.[3]
-
Issue 2: this compound Dissolves Initially but Precipitates Over Time or Upon Temperature Change
Possible Cause:
-
Temperature-Dependent Solubility: The solubility of many compounds, including salts, can decrease at lower temperatures. If the solution was prepared at room temperature and then stored at 4°C, precipitation may occur.[4]
-
Buffer Saturation: The buffer may be saturated or supersaturated, leading to crystallization over time.
Solutions:
-
Gentle Warming:
-
Action: Warm the solution to 37°C in a water bath. Gentle agitation can help redissolve the precipitate.[5] Always check for stability at your final experimental temperature.
-
-
Prepare Fresh Solutions:
-
Action: Prepare fresh solutions of this compound immediately before use to minimize the chances of precipitation during storage.
-
Issue 3: Inconsistent Solubility or Precipitation Between Experiments
Possible Cause:
-
Variations in Buffer Preparation: Minor differences in the final pH or ionic strength of the buffer can affect the solubility of this compound.
-
Inaccurate Weighing or Dilution: Errors in weighing the compound or in dilutions can lead to unintended higher concentrations.
Solutions:
-
Standardize Buffer Preparation:
-
Action: Use a precise protocol for preparing your buffers, and always verify the final pH with a calibrated pH meter.
-
-
Careful Handling and Preparation:
-
Action: Ensure accurate weighing of this compound and precise dilutions to maintain consistent concentrations across experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and common buffers?
A1: this compound is described as "sparingly soluble in water."[1][2] One source indicates a water solubility of 15.4 g/L at 37°C.[6] A 1% (10 g/L) solution of this compound in water has a pH between 6.0 and 6.5.[1][2] Its solubility is significantly influenced by pH, increasing in more acidic conditions.[1][2] Specific solubility in buffers like PBS will depend on the pH and temperature.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a salt of a weak base (piperazine) and a weak acid (phosphoric acid). As a basic compound, its solubility increases as the pH of the solution decreases.[3] By lowering the pH, the piperazine moiety becomes protonated, forming a more soluble salt.
Q3: What is the recommended procedure for preparing a this compound solution for a cell-based assay?
A3: To minimize precipitation and ensure an accurate final concentration in your cell culture media, follow these steps:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Step-wise Dilution: Perform a serial dilution of the DMSO stock into the pre-warmed media. It is crucial to add the stock solution to the media while gently vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.[5]
-
Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid cytotoxicity.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, ethanol is another common co-solvent that can be used.[7] However, the choice of co-solvent and its final concentration should always be tested for compatibility with your specific experimental system to rule out any potential off-target effects.
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) | Reference |
| 20 | 150 (for piperazine base) | [8] |
| 37 | 15.4 | [6] |
Note: Data for this compound is limited. The value at 20°C is for the piperazine free base and is provided for context.
Table 2: pH of this compound Solution
| Concentration | Solvent | pH | Reference |
| 1% (w/v) | Water | 6.0 - 6.5 | [1][2] |
| 10% (w/v) | Aqueous Solution | 10.8 - 11.8 (for piperazine base) | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using pH Adjustment
Objective: To prepare a clear aqueous solution of this compound by lowering the pH.
Materials:
-
This compound
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to your buffer.
-
Place the beaker on a stir plate and begin stirring to create a suspension.
-
Slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding acid until the this compound is completely dissolved and the solution is clear.
-
Record the final pH of the solution. Ensure this pH is suitable for your experiment.
-
If necessary, adjust the final volume with additional buffer.
-
Sterile filter the final solution through a 0.22 µm filter if required for your application.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).
-
Add the DMSO to the this compound.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[5]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway and the Potential Role of Piperazine Derivatives
Piperazine derivatives have been shown to act as allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] The following diagram illustrates the key components of the GABA-A receptor signaling pathway and the putative mechanism of action for piperazine derivatives.
Caption: GABA-A receptor signaling and modulation by piperazine derivatives.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: Logical steps for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Piperazine, phosphate (1:) CAS#: 1951-97-9 [m.chemicalbook.com]
- 7. Chemical properties of this compound [adanipharma.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Piperazine Phosphate Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of piperazine phosphate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Disclaimer: The degradation pathways and byproducts described herein are primarily based on studies of piperazine (PZ). It is scientifically reasonable to assume that the degradation of this compound involves the degradation of the piperazine moiety itself, with the phosphate salt acting as a counter-ion.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for piperazine?
A1: Piperazine primarily degrades through two main pathways: thermal degradation and oxidative degradation. The rate and extent of degradation are significantly influenced by factors such as temperature, the presence of oxygen, and the composition of the solution.[1][2]
Q2: What are the major byproducts formed during piperazine degradation?
A2: The degradation of piperazine can lead to the formation of several byproducts. Key byproducts identified in various studies include:
Q3: How does temperature affect the degradation of piperazine?
A3: Temperature is a critical factor in the thermal degradation of piperazine. Studies have shown that the degradation rate increases significantly with rising temperatures. For instance, the degradation of piperazine is negligible at lower temperatures but accelerates at temperatures above 135°C.[1][5] The degradation typically follows first-order kinetics with respect to the piperazine concentration.[1]
Q4: What is the role of oxygen in piperazine degradation?
A4: Oxygen plays a crucial role in the oxidative degradation of piperazine. In the presence of oxygen, especially when catalyzed by metal ions like copper, piperazine can degrade rapidly.[1] Oxidative degradation leads to the formation of byproducts such as ethylenediamine and various carboxylates.[1]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible degradation rates in thermal stability studies.
-
Possible Cause 1: Temperature Fluctuations. Minor variations in temperature can significantly impact degradation kinetics.
-
Solution: Ensure precise and stable temperature control of your reaction vessel. Use a calibrated thermometer or thermocouple to monitor the temperature continuously.
-
-
Possible Cause 2: Inconsistent CO2 Loading. In studies related to carbon capture, the amount of dissolved CO2 can affect the degradation rate.[6]
-
Solution: Accurately control and measure the CO2 loading in your piperazine solutions before initiating the degradation experiment.
-
-
Possible Cause 3: Variable Headspace Oxygen. The presence of oxygen in the headspace of your reactor can introduce an oxidative degradation component to your thermal study.
-
Solution: Purge the reactor headspace with an inert gas (e.g., nitrogen or argon) before sealing and heating to ensure an anaerobic environment.
-
Issue 2: Difficulty in identifying and quantifying degradation byproducts.
-
Possible Cause 1: Inappropriate Analytical Method. Piperazine and its degradation products have different chemical properties, and a single analytical method may not be suitable for all of them.
-
Solution: Employ a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile byproducts, while High-Performance Liquid Chromatography (HPLC) with appropriate detectors (e.g., UV, ELSD, or MS) can be used for less volatile or non-chromophoric compounds.[2][7] Ion chromatography is suitable for quantifying ionic byproducts like formate and acetate.[2]
-
-
Possible Cause 2: Co-elution of Analytes. In chromatography, different compounds may elute at similar retention times, leading to inaccurate quantification.
-
Solution: Optimize your chromatographic method. This may involve adjusting the mobile phase composition, temperature gradient, or selecting a different column with a different stationary phase chemistry.
-
-
Possible Cause 3: Lack of Commercially Available Standards. Some degradation byproducts may not be commercially available for use as analytical standards.
-
Solution: If a standard is unavailable, consider synthesizing the compound in-house if feasible. Alternatively, use relative quantification based on a closely related compound with a known response factor, and clearly state this in your methodology. For mass spectrometry-based methods, quantification can be based on the response of a stable isotope-labeled internal standard.
-
Issue 3: Unexpectedly high degradation rates.
-
Possible Cause 1: Presence of Catalytic Metals. Metal ions, particularly copper (Cu2+), can significantly catalyze the oxidative degradation of piperazine.[1] Iron (Fe2+), nickel (Ni2+), and chromium (Cr3+) are weaker catalysts.[1]
-
Solution: Use glass-lined or stainless steel reactors with caution. If metal reactors are used, consider the potential for metal leaching into the solution. Analyze your piperazine solution for trace metals using techniques like Inductively Coupled Plasma (ICP) spectroscopy.
-
-
Possible Cause 2: Photodegradation. Although less commonly studied, exposure to light, especially UV light, could potentially contribute to degradation.
-
Solution: Conduct experiments in amber glassware or cover the reaction setup to protect it from light.
-
Data Presentation
Table 1: Thermal Degradation Rate Constants of Piperazine (PZ)
| Concentration (m) | CO2 Loading (mol CO2/mol alkalinity) | Temperature (°C) | First-Order Rate Constant (k1, s⁻¹) | Reference |
| 8 | 0.3 | 150 | 6.12 x 10⁻⁹ | [1] |
| 8 | 0.3 | 135-175 | Activation Energy = 183.5 kJ/mol | [1] |
| 5% wt | - | 145 | 2.24 x 10⁻⁹ | [8] |
| 5% wt | - | 160 | 1.09 x 10⁻⁸ | [8] |
| 5% wt | - | 175 | 2.27 x 10⁻⁷ | [8] |
Table 2: Major Degradation Products of Piperazine and Their Concentrations After 20 Weeks at 165°C
| Degradation Product | % of Nitrogen Lost | % of Carbon Lost | Reference |
| N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine | 57 | 45 | [1] |
Experimental Protocols
Protocol 1: Analysis of Piperazine and its Degradation Products by HPLC-UV
-
Objective: To quantify the concentration of piperazine and its UV-active degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Method:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: UV at 340 nm (after derivatization with NBD-Cl for piperazine).[9]
-
Standard Preparation: Prepare a series of standard solutions of piperazine and available degradation products in the appropriate solvent (e.g., water or mobile phase).
-
Sample Preparation: Dilute the samples from the degradation experiment to fall within the calibration range of the standard curve.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Identification and Quantification of Volatile Degradation Products by GC-MS
-
Objective: To identify and quantify volatile degradation products of piperazine.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Method:
-
Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness).[10]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[10]
-
Injector Temperature: 250°C.[10]
-
Detector (MS Transfer Line) Temperature: 280°C.[11]
-
Oven Temperature Program: Hold at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[10]
-
Injection Volume: 1.0 µL.[10]
-
MS Parameters:
-
Sample Preparation: Dilute samples in a suitable solvent (e.g., methanol).[10] For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify using a calibration curve generated from standards.
-
Visualizations
Caption: Proposed degradation pathways of piperazine.
Caption: General experimental workflow for degradation studies.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.direct [scholars.direct]
Technical Support Center: Optimizing Piperazine Phosphate Concentration for Anthelmintic Assays
Welcome to the technical support center for optimizing piperazine phosphate concentration in your anthelmintic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform assay design?
This compound exerts its anthelmintic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist and by blocking acetylcholine receptors at the neuromuscular junction of susceptible helminths.[1][2][3] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis.[4][5] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled with the feces.[1][6]
In the context of assay design, this mechanism means that the primary endpoint for in vitro assays is often the observation of paralysis, followed by death of the worms. The time to paralysis is a key indicator of the drug's efficacy at a given concentration.
Q2: What is the recommended starting concentration range for this compound in an in vitro anthelmintic assay?
The effective concentration of this compound can vary depending on the helminth species being tested. However, based on its use as a reference standard in numerous studies, a common starting concentration for in vitro assays is 10 mg/mL .[7][8] Researchers often test a range of concentrations to determine the EC50 (half maximal effective concentration). A typical range for initial screening could be from 1 mg/mL to 100 mg/mL.
Q3: How do I prepare a stock solution of this compound? It appears to have low water solubility.
This compound is described as sparingly soluble in water.[9] To improve solubility, you can slightly acidify the aqueous buffer.[10] Lowering the pH protonates the piperazine ring, forming a more water-soluble salt. It is recommended to prepare a stock solution in a suitable buffer (e.g., Phosphate Buffered Saline - PBS) and adjust the pH downwards with a dilute acid like HCl while stirring until the compound dissolves. Always ensure the final pH of your working solution is compatible with the physiological requirements of the helminth species in your assay.
Q4: What are the critical parameters to consider when designing an anthelmintic assay with this compound?
Several factors should be carefully controlled to ensure reliable and reproducible results:
-
Helminth Species and Life Stage: The susceptibility to piperazine can differ between helminth species and their developmental stages (e.g., adult vs. larval).[1]
-
Incubation Time: Assays should be monitored over a sufficient period to observe both paralysis and death. This can range from a few hours to over 24 hours.
-
Temperature and pH: Maintain a physiological temperature and pH suitable for the specific helminth being studied. For example, assays with Ascaridia galli are often conducted at 39°C.
-
Control Groups: Always include a negative control (vehicle only) and a positive control (a known anthelmintic, which could be a higher concentration of piperazine itself or another drug like levamisole).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound is not dissolving in the assay medium. | High pH of the medium. | Lower the pH of the buffer by dropwise addition of a dilute acid (e.g., 0.1 M HCl) until the compound dissolves. Ensure the final pH is compatible with your assay.[10] |
| Concentration is too high. | Prepare a more concentrated stock solution in an appropriate solvent (e.g., acidified buffer) and then dilute it to the final working concentration in the assay medium. | |
| No effect is observed on the worms at the tested concentrations. | Insufficient drug concentration. | Increase the concentration range of this compound in your assay. |
| The helminth species is not susceptible to piperazine. | Piperazine has a narrow spectrum of activity, primarily against ascarids and pinworms.[1] Confirm the known susceptibility of your target helminth. | |
| Short incubation time. | Extend the observation period of your assay to allow sufficient time for the drug to take effect. | |
| High mortality in the negative control group. | Unsuitable assay conditions. | Ensure the temperature, pH, and osmolarity of the assay medium are optimal for the survival of the helminth species. |
| Contamination of the assay medium. | Use sterile techniques and fresh, high-quality reagents. | |
| Inconsistent results between replicates. | Uneven distribution of the drug in the assay wells. | Ensure thorough mixing of the this compound solution in the assay medium before adding the worms. |
| Variation in the health or age of the worms. | Use a homogenous population of worms of a similar age and health status for your experiments. |
Quantitative Data Summary
The following table summarizes reported concentrations and effects of piperazine and its salts from various studies. Note that the specific salt form (e.g., phosphate, citrate, adipate) can influence the effective concentration.
| Helminth Species | Piperazine Salt | Concentration | Observed Effect | Reference |
| Ascaridia galli | Piperazine adipate | 150 mg/kg (in vivo) | 97-100% elimination | [11] |
| Ascaridia galli | Piperazine dihydrochloride | 64-200 mg/kg (in vivo) | 83-100% efficacy against mature worms | [12] |
| Pheretima posthuma | Piperazine citrate | 10 mg/mL (in vitro) | Time to paralysis: 21 min; Time to death: 59 min | [7] |
| Eisenia fetida | Piperazine citrate | 5 mg/mL (in vitro) | Promising anthelmintic activity | [13] |
| Toxocara canis | This compound (in combination) | N/A | 52-56% clearance (as single agent) | [14] |
| Ascaridia galli & Heterakis gallinarum | Piperazine citrate | 2 mg/mL (in vitro) | Used as a positive control | [15] |
Experimental Protocols
In Vitro Anthelmintic Assay Protocol (General)
This protocol provides a general framework for conducting an in vitro anthelmintic assay using adult helminths. It should be adapted based on the specific requirements of the helminth species being tested.
Materials:
-
This compound
-
Appropriate assay medium (e.g., PBS, RPMI-1640)
-
Adult helminths (e.g., Pheretima posthuma, Ascaridia galli)
-
Multi-well plates (e.g., 6-well or 24-well)
-
Incubator
-
Dissecting microscope
-
Pipettes and sterile tips
-
Dilute acid (e.g., 0.1 M HCl) for solubilization
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in the assay medium. If solubility is an issue, add dilute HCl dropwise while stirring until the powder dissolves.
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations for the assay.
-
Prepare a negative control solution (assay medium with the same amount of vehicle/acid used for solubilization) and a positive control solution.
-
-
Worm Preparation:
-
Collect healthy, adult worms of a similar size and age.
-
Wash the worms thoroughly with fresh assay medium to remove any debris.
-
-
Assay Setup:
-
Add a specific volume of each test concentration, negative control, and positive control to the wells of the multi-well plate.
-
Carefully place one or more worms into each well. The number of worms per well will depend on their size and the well volume.
-
-
Incubation:
-
Incubate the plates at a temperature that is physiological for the worms (e.g., 37-39°C).
-
-
Observation and Data Collection:
-
Observe the worms at regular intervals (e.g., every 15-30 minutes for the first few hours, then hourly) under a dissecting microscope.
-
Time to Paralysis: Record the time when the worms cease all movement, except when shaken vigorously.
-
Time to Death: Record the time when the worms show no movement even after vigorous shaking or being prodded with a needle. Death can also be confirmed by transferring the worms to warm water (around 50°C) and observing for any movement.
-
-
Data Analysis:
-
Calculate the mean time to paralysis and death for each concentration.
-
Plot the concentration-response curve to determine the EC50 value if desired.
-
Visualizations
Signaling Pathway of Piperazine's Anthelmintic Action
References
- 1. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. globalcalcium.com [globalcalcium.com]
- 6. Piperazine | drug | Britannica [britannica.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of piperazine dihydrochloride against ascaridia galli in the domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]
- 14. Anthelmintic efficacy of thenium closylate-piperazine phosphate combination tablets against Toxocara canis in pups and young dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijbcp.com [ijbcp.com]
Technical Support Center: Troubleshooting Piperazine Phosphate Precipitation in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with piperazine phosphate stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound solution precipitate after cooling to room temperature or refrigeration?
A1: this compound has limited solubility in water, and this solubility is temperature-dependent. As the temperature of a saturated or near-saturated solution decreases, the solubility of this compound also decreases, leading to the formation of a precipitate. Storing stock solutions at lower temperatures, such as in a refrigerator, can often induce precipitation.
Q2: What is the expected pH of a this compound solution, and how does pH affect its solubility?
A2: A 1% (w/v) solution of this compound in water will have a pH between 6.0 and 6.5.[1][2] The pH of a saturated aqueous solution is approximately 6.5.[3] this compound is the salt of a weak base (piperazine) and a weak acid (phosphoric acid). Its solubility is influenced by pH. In more acidic conditions (lower pH), the piperazine moiety becomes protonated, which can affect its interaction with the phosphate counter-ion and potentially alter solubility. Conversely, in more basic conditions (higher pH), the equilibrium can shift, also impacting solubility. For optimal solubility in aqueous solutions, it is recommended to maintain the pH within the 6.0-6.5 range.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, co-solvents can be effective in increasing the solubility of piperazine and its salts. Piperazine is known to be freely soluble in glycerol and glycols.[3] While specific data for this compound is limited, it is a common strategy to use co-solvents like glycerin or propylene glycol in formulations to enhance the solubility of sparingly soluble compounds.[4] It is advisable to perform small-scale solubility tests to determine the optimal ratio of co-solvent to water for your specific concentration needs.
Q4: How should I store my this compound stock solutions to prevent precipitation?
A4: To minimize the risk of precipitation, it is recommended to store this compound stock solutions at a controlled room temperature rather than in a refrigerator, especially if the solution is close to its saturation point. If a higher concentration is required that is unstable at room temperature, consider preparing smaller, fresh batches for immediate use. Alternatively, prepare a more concentrated stock in a suitable co-solvent system that can be stored at room temperature and diluted as needed.
Q5: Is it safe to use a this compound solution that has been heated to redissolve a precipitate?
A5: Gentle heating is a standard method for redissolving precipitated this compound. However, it is crucial to ensure that the heating is uniform and does not exceed a temperature that could lead to degradation of the compound. Aqueous solutions of piperazine are known to be relatively stable, but prolonged exposure to high temperatures should be avoided.[5][6][7] After redissolving the precipitate, ensure the solution is thoroughly mixed and allowed to cool to the desired working temperature before use. Always visually inspect the solution for any signs of degradation, such as a change in color.
Data Presentation
Table 1: Solubility of Piperazine and its Phosphate Salt
| Compound | Solvent | Temperature (°C) | Solubility |
| Piperazine | Water | 20 | 15 g/100 mL[3] |
| This compound | Water | 37 | 1.54 g/100 mL[8] |
| This compound | Water | Room Temperature | Sparingly soluble[1][2] |
| Piperazine | Glycerol | Not Specified | Freely soluble[3] |
| Piperazine | Ethanol (95%) | Not Specified | 1 g in 2 mL[3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol outlines the steps for preparing an aqueous stock solution of this compound, minimizing the risk of precipitation.
-
Determine the Desired Concentration: Based on experimental needs, calculate the required mass of this compound. Be mindful of its limited solubility in water.
-
Initial Dispensing: Weigh the calculated amount of this compound powder and add it to a sterile container.
-
Solvent Addition: Add a portion of the final volume of high-purity water (e.g., 70-80%) to the container.
-
Dissolution with Agitation: Stir the mixture at room temperature using a magnetic stirrer.
-
Gentle Heating (If Necessary): If the this compound does not fully dissolve, gently warm the solution on a hot plate with continuous stirring. Do not exceed 40-50°C to avoid potential degradation.
-
pH Adjustment (Optional): Once dissolved, allow the solution to cool to room temperature. If necessary, measure the pH and adjust to the desired range (typically 6.0-6.5) using dilute phosphoric acid or a suitable base.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add water to reach the final desired volume.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved particulates and ensure sterility.
-
Storage: Store the solution in a tightly sealed, sterile container at a controlled room temperature.
Protocol for Redissolving Precipitated this compound
This protocol provides a step-by-step guide to safely redissolve this compound that has precipitated out of a stock solution.
-
Visual Inspection: Examine the solution to confirm the presence of precipitate. Note the extent of precipitation.
-
Gentle Warming: Place the container with the precipitated solution in a water bath set to a temperature approximately 10-15°C above the storage temperature. A temperature of 37-40°C is often sufficient.
-
Agitation: Gently swirl the container periodically or use a magnetic stirrer at a low speed to aid in the dissolution process.
-
Monitor Dissolution: Continue to warm and agitate the solution until all the precipitate has visibly dissolved and the solution is clear.
-
Cooling and Mixing: Once the precipitate is fully redissolved, remove the solution from the water bath and allow it to cool slowly to room temperature with gentle stirring to ensure homogeneity.
-
Quality Check: Before use, visually inspect the solution to ensure no new precipitate has formed upon cooling. If the experiment is sensitive to pH, it is advisable to re-check the pH of the solution.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solubility equilibrium.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mlrip.ac.in [mlrip.ac.in]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine, phosphate (1:) | 1951-97-9 [amp.chemicalbook.com]
Technical Support Center: Improving the Stability of Piperazine Phosphate Solutions for Long-Term Storage
Welcome to the Technical Support Center for piperazine phosphate solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your solutions for long-term storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a yellowish discoloration over time. What is causing this and is the product degraded?
A1: A yellowish discoloration is a common indicator of degradation, often due to oxidation. Piperazine is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. The color change suggests the formation of degradation products. It is crucial to analytically determine the purity of the solution to confirm degradation and quantify the remaining this compound.
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber or opaque containers to prevent photodegradation. Piperazine solid can darken when exposed to light.[1]
-
Control Temperature: Store solutions at recommended cool temperatures (e.g., 2-8°C) to minimize thermal degradation.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of your storage container with an inert gas like nitrogen or argon to displace oxygen.
-
Check for Contaminants: Ensure your solvent and container are free from metal ion contaminants.
Q2: I have observed precipitation in my concentrated this compound solution upon cooling. How can I prevent this?
A2: Piperazine and its salts have temperature-dependent solubility. Precipitation upon cooling indicates that the concentration of your solution exceeds its solubility limit at a lower temperature.
Troubleshooting Steps:
-
Determine Solubility: Review the solubility profile of this compound at different temperatures to ensure your solution remains within the solubility limits during storage.
-
Adjust Concentration: If possible, work with a lower concentration of the this compound solution.
-
Co-solvents: In some formulation contexts, the addition of co-solvents like glycerin or glycols can improve the solubility of piperazine.[1]
-
pH Adjustment: The solubility of piperazine derivatives can be pH-dependent. Ensure the pH of your solution is optimized for maximum solubility. For this compound, a slightly acidic to neutral pH (around 6.0-6.5) is typical.[2]
Q3: What are the primary degradation pathways for this compound in solution?
A3: The two main degradation pathways for this compound in solution are oxidation and thermal degradation .
-
Oxidative Degradation: This is often the most significant pathway under typical storage conditions. It can be initiated by dissolved oxygen, trace metal ions (especially copper and iron), and exposure to light (photo-oxidation).[3][4] The piperazine ring is susceptible to oxidation, leading to the formation of various degradation products, including piperazinol, piperazinone, and ethylenediamine.[4]
-
Thermal Degradation: Elevated temperatures accelerate the degradation of piperazine. This process can involve complex reactions, including ring-opening of the piperazine molecule.[5]
Q4: How can I proactively improve the stability of my this compound solutions for long-term storage?
A4: To enhance long-term stability, a combination of proper storage conditions and the use of stabilizers is recommended.
Stabilization Strategies:
-
Antioxidants: The addition of antioxidants can inhibit oxidative degradation. Common antioxidants used in pharmaceutical preparations include:
-
Ascorbic Acid: Acts as a preferential oxygen scavenger.
-
Sodium Metabisulfite: A common antioxidant in parenteral solutions that can protect against oxidation.
-
-
Chelating Agents: To mitigate the catalytic effect of metal ions, a chelating agent can be added.
-
Ethylenediaminetetraacetic acid (EDTA): EDTA and its salts are powerful chelating agents that can sequester metal ions like Cu²⁺ and Fe²⁺, preventing them from participating in oxidative reactions.
-
-
pH Control: Maintaining an optimal pH is crucial. The stability of piperazine can be influenced by pH, with its salts generally being more stable than the free base. A buffered solution can help maintain a stable pH.
Data on Piperazine Stability
The stability of piperazine solutions is influenced by various factors. The following tables summarize available data on degradation under different conditions.
Table 1: Thermal Degradation of Aqueous Piperazine Solutions
| Temperature | Concentration | CO₂ Loading (mol CO₂/mol alkalinity) | First-Order Rate Constant (k₁) | Reference |
| 150 °C | 8 m | 0.3 | 6.1 x 10⁻⁹ s⁻¹ | [6] |
| 175 °C | 8 m | 0.1 - 0.4 | 65 - 71 x 10⁻⁹ s⁻¹ | [6] |
| 175 °C | 8 m | 0.47 | 24 x 10⁻⁹ s⁻¹ | [6] |
Note: Data is for piperazine (PZ) in the context of CO₂ capture studies, but provides insight into thermal stability.
Table 2: Influence of Metal Ions on Piperazine Oxidation
| Metal Ion | Concentration | Effect on Oxidation | Conclusion | Reference |
| Fe²⁺, Ni²⁺, Cr³⁺ | - | Weak catalyst | Stainless steel metals are weak catalysts for piperazine oxidation. | [3] |
| Cu²⁺ | - | Rapidly catalyzed oxidation | Copper ions are strong catalysts for piperazine oxidation. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a specified period.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw a sample, and if necessary, dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
-
Analyze a non-stressed control sample at each time point for comparison.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its degradation products. Method optimization and validation are required for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer, pH adjusted to 6.1 with dilute sodium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 0 15 8 30 28 35 28 40 0 | 45 | 0 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 20 µL.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).
Note: This method is a general guideline and may require optimization for your specific sample matrix and degradation products.
Visualizations
Degradation and Stabilization Workflow
The following diagram illustrates a logical workflow for troubleshooting and improving the stability of this compound solutions.
Caption: Troubleshooting workflow for this compound solution instability.
Oxidative Degradation Pathway of Piperazine
The diagram below outlines a simplified potential pathway for the oxidative degradation of piperazine, which is often catalyzed by metal ions and can lead to various degradation products.
Caption: Simplified oxidative degradation pathway of piperazine.
Mechanism of Stabilization with Chelating Agents
This diagram illustrates how chelating agents like EDTA can stabilize this compound solutions by sequestering metal ions that catalyze oxidative degradation.
References
Technical Support Center: Method Validation for Piperazine Phosphate Quantification in Complex Matrices
Welcome to the technical support center for the quantification of piperazine phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to offer solutions for common issues encountered during the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical method validation for this compound quantification.
Q1: What are the primary challenges in quantifying this compound?
Piperazine is a small, polar, and basic compound with no significant UV chromophore.[1] These characteristics present several analytical challenges:
-
Poor Retention in Reversed-Phase HPLC: Piperazine is not well-retained on traditional C18 columns, often eluting in the void volume.[2]
-
Low UV Absorbance: The lack of a strong chromophore makes sensitive UV detection difficult without derivatization.[1]
-
Peak Tailing: As a basic compound, piperazine can interact with residual silanol groups on silica-based HPLC columns, leading to asymmetric peak shapes.[3][4]
-
Ion Suppression in LC-MS: In complex matrices like plasma or tissue extracts, co-eluting endogenous components can interfere with the ionization of piperazine, leading to inaccurate quantification.[5]
Q2: Which analytical techniques are most suitable for this compound quantification?
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: This is a common approach. Derivatization with agents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) introduces a fluorescent or UV-active group, significantly enhancing detection sensitivity.[1][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical studies due to its high sensitivity and selectivity. It can often measure piperazine without derivatization, though derivatization can sometimes improve chromatographic performance.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that provides better retention for polar compounds like piperazine.[2]
-
Spectrophotometry and Titrimetry: These methods are generally suitable for the analysis of bulk drug substances or simple pharmaceutical formulations where the concentration of this compound is high and the matrix is less complex.[8]
Q3: What are the key validation parameters according to ICH Q2(R2) guidelines?
Method validation for this compound quantification should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How can I improve the retention of piperazine in reversed-phase HPLC?
Improving the retention of the highly polar piperazine molecule on a non-polar stationary phase is a common challenge. Here are some strategies:
-
Pre-column Derivatization: Reacting piperazine with a non-polar derivatizing agent like dansyl chloride not only adds a detectable tag but also increases its hydrophobicity, leading to better retention on a C18 column.[7][9]
-
Use of Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that are more compatible with polar analytes and can be used with highly aqueous mobile phases without phase collapse.[3]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with piperazine, which is then retained by the reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining polar compounds.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound quantification.
Protocol 1: HPLC-UV Method with Pre-column Derivatization for Pharmaceutical Formulations
This protocol is adapted from methods involving derivatization for UV detection.[1]
1. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., water or a suitable buffer), sonicate for 15 minutes, and then dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm filter.
-
Further dilute an aliquot of the filtrate to a suitable concentration for derivatization.
2. Derivatization Procedure (with NBD-Cl):
-
To 1 mL of the diluted sample solution, add 1 mL of a borate buffer (pH 9.0).
-
Add 1 mL of a 0.1% w/v solution of NBD-Cl in methanol.
-
Heat the mixture in a water bath at 70°C for 30 minutes.
-
Cool the solution to room temperature.
-
The derivatized solution is now ready for injection.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As appropriate for the NBD-piperazine derivative (e.g., 470 nm)
-
Injection Volume: 20 µL
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol is based on a published method for the bioanalysis of piperazine.[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of piperazine).
-
Add 100 µL of a basifying agent (e.g., 1 M sodium hydroxide).
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A validated UHPLC or HPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Use a suitable gradient elution program.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions: Monitor the specific precursor to product ion transitions for piperazine and the internal standard.
Quantitative Data Summary
The following tables summarize typical validation parameters and their acceptance criteria for the quantification of this compound.
Table 1: Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank matrix, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | As per linearity, accuracy, and precision. |
| Accuracy | % Recovery within 98.0% to 102.0% for drug substance and drug product. For bioanalytical methods, mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% for drug substance and drug product. For bioanalytical methods, RSD ≤ 15% (≤ 20% at the LLOQ). |
| LOD & LOQ | Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 2%) after deliberate variations in method parameters. |
Table 2: Example of Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,543 |
| 5.0 | 63,211 |
| 10.0 | 124,987 |
| 25.0 | 311,543 |
| 50.0 | 625,112 |
| 100.0 | 1,248,990 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
The following diagrams illustrate the experimental workflow for method validation and a logical approach to troubleshooting common issues.
Caption: A workflow diagram for analytical method validation.
Caption: A troubleshooting decision tree for piperazine analysis.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no retention on a reversed-phase column | Piperazine is a highly polar molecule. | - Derivatize the piperazine with a non-polar agent like dansyl chloride to increase its hydrophobicity.[7][9]- Use a HILIC column , which is designed to retain polar compounds.[2]- Employ ion-pair chromatography to form a more retained neutral complex. |
| Asymmetric or tailing peaks | - Secondary interactions between the basic piperazine molecule and acidic residual silanols on the silica-based column packing.[3][4]- Mobile phase pH is close to the pKa of piperazine, causing it to exist in multiple ionic forms. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of piperazine.- Use a modern, high-purity, end-capped column to minimize available silanol groups.[3]- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites.[10] |
| Low sensitivity with UV detection | Piperazine lacks a strong UV chromophore. | - Derivatize piperazine with a UV-active or fluorescent tag (e.g., NBD-Cl, dansyl chloride) to significantly enhance the detector response.[1][7]- Use a detector with a lower wavelength setting (around 200-210 nm), but be aware of potential interference from other compounds. |
| Inconsistent results or low recovery in biological matrices (e.g., plasma, tissue) | - Matrix effects , particularly ion suppression in LC-MS, where co-eluting compounds from the matrix interfere with the ionization of piperazine.[5]- Inefficient extraction of the polar analyte from the matrix. | - Develop a more rigorous sample preparation method, such as solid-phase extraction (SPE), to effectively remove interfering matrix components.[5]- Adjust the chromatographic gradient to separate piperazine from the regions of significant ion suppression.- Use a stable isotope-labeled internal standard (e.g., piperazine-d8) to compensate for matrix effects and extraction variability.[11] |
| High column backpressure | - Blockage of the column inlet frit by particulate matter from the sample or mobile phase.- Precipitation of buffer salts in the mobile phase. | - Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Use an in-line filter or guard column to protect the analytical column.[12]- Ensure that the mobile phase buffer is soluble in the organic modifier concentration being used. |
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. providiongroup.com [providiongroup.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Piperazine Phosphate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of piperazine phosphate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which significantly compromises the accuracy, precision, and sensitivity of the analysis.[2][3] For a polar compound like this compound, matrix effects are a primary concern in complex biological samples.[2]
Q2: What are the common indicators of matrix effects in my LC-MS/MS data?
A2: Common signs that your analysis may be affected by matrix effects include:
-
Poor reproducibility and precision between sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.[1]
-
Inconsistent peak areas for quality control (QC) samples across different batches or from different sources of matrix.[4]
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3: Two primary methods are used to evaluate the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A standard solution of this compound is infused into the MS detector post-column while a blank, extracted matrix sample is injected. Dips or rises in the constant signal baseline indicate the retention times where matrix components are interfering.[6]
-
Post-Extraction Spike (Quantitative Assessment): This is the most common method to quantify the impact of the matrix.[7] It involves comparing the peak area of an analyte spiked into a pure solution with the peak area of the analyte spiked into an extracted blank matrix sample. This allows for the calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).[1]
Q4: Which sample preparation techniques are most effective at minimizing matrix effects for this compound?
A4: The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte. Improving sample preparation is one of the most effective ways to reduce matrix effects.[8]
-
Protein Precipitation (PPT): A simple and fast method, but often yields the "dirtiest" extracts, making it more susceptible to matrix effects. Diluting the supernatant after precipitation can help mitigate this.[8]
-
Liquid-Liquid Extraction (LLE): More selective than PPT. It involves partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer. A study involving this compound derivatization used ethyl acetate for extraction.[9][10]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences.[8] For a basic compound like piperazine, a mixed-mode or strong cation-exchange SPE cartridge can provide a very clean extract by strongly retaining the analyte while allowing phospholipids and other interferences to be washed away.[8][11]
Q5: How can I optimize my chromatographic conditions to reduce matrix effects?
A5: Chromatographic separation is key to resolving this compound from co-eluting matrix components.
-
Column Selection: Use a column that provides good retention and peak shape for polar compounds. A C18 column is commonly used, sometimes after derivatization of the piperazine.[9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective strategy for retaining and separating very polar analytes like piperazine from less polar matrix components.
-
Mobile Phase Optimization: Adjusting the pH and organic content of the mobile phase can significantly alter the retention of this compound and move it away from interfering peaks.
-
Gradient Elution: Employing a well-designed gradient can help separate the analyte from early-eluting salts and late-eluting phospholipids, which are common sources of matrix effects.[12]
-
Diverter Valve: Using a diverter valve to send the highly polar, early-eluting components of the sample to waste instead of the MS source can prevent contamination and reduce matrix effects.[5]
Q6: What is the role of an internal standard (IS) in managing matrix effects?
A6: An internal standard is crucial for accurate quantification. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated piperazine).[2] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[13] By monitoring the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[13] If a SIL-IS is not available, a structural analog can be used, but it must be proven to behave similarly under the established chromatographic and ionization conditions.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving matrix effects.
Diagram: Troubleshooting Logic for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS.
Experimental Protocols
Protocol 1: Quantitative Assessment via Post-Extraction Spike
This protocol quantifies the matrix effect (ME), recovery (RE), and process efficiency (PE).
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the this compound standard into the extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix at the same three concentrations before performing the entire extraction process.
-
-
Analyze Samples: Analyze all three sets using the developed LC-MS/MS method.
-
Calculate Results: Use the mean peak areas to perform the following calculations:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | ME (%) = (B / A) * 100 | ME < 85% indicates ion suppression. ME > 115% indicates ion enhancement.[4] |
| Recovery (RE) | RE (%) = (C / B) * 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | PE (%) = (C / A) * 100 | Represents the overall efficiency of the entire analytical process. |
Diagram: Post-Extraction Spike Workflow
Caption: Workflow for quantifying matrix effects and recovery.
Protocol 2: Representative Sample Preparation (SPE)
This protocol provides a general workflow for Solid-Phase Extraction (SPE) to clean up plasma samples for this compound analysis.
-
Condition: Condition a mixed-mode strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Load: Pre-treat 0.5 mL of plasma by adding 0.5 mL of the acidic buffer. Load the pre-treated sample onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of the acidic buffer to remove salts and polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Relative Cleanliness | Selectivity | Throughput | Typical Matrix Effect (%) |
| Protein Precipitation | Low | Low | High | 50 - 80% |
| Liquid-Liquid Extraction | Medium | Medium | Medium | 80 - 95% |
| Solid-Phase Extraction | High | High | Low-Medium | > 95% |
| Note: These are representative values. Actual matrix effects are compound- and matrix-dependent and must be experimentally determined.[4] |
Protocol 3: Example LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound, potentially after derivatization. A published method derivatized piperazine with dansyl chloride before analysis.[9][10]
| Parameter | Condition |
| LC Column | Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm)[9] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 3.0)[9] |
| Mobile Phase B | Methanol[9] |
| Gradient | Isocratic: 50:50 (A:B)[9] |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40 °C[13] |
| Injection Volume | 5 µL[13] |
| Ionization Mode | ESI Positive[10] |
| MS Detection | Selected Reaction Monitoring (SRM)[9] |
| SRM Transition (DNS-Piperazine) | m/z 320 -> 171[9] |
| Internal Standard (Ondansetron) | m/z 294 -> 170[9] |
Diagram: General Analytical Workflow
Caption: A typical workflow for bioanalytical LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [open.bu.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
addressing poor recovery of piperazine phosphate during sample extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing poor recovery of piperazine phosphate during sample extraction.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of this compound?
Low recovery is a common issue when working with highly polar and basic compounds like piperazine.[1] The primary reasons often relate to an inappropriate choice of extraction method, incorrect pH conditions that affect the molecule's charge state, or a mismatch between the analyte's properties and the selected sorbent in solid-phase extraction (SPE).[2][3]
Q2: What are the key chemical properties of this compound to consider during extraction?
Understanding the following properties is crucial for developing a successful extraction protocol:
-
Polarity and Solubility: Piperazine is freely soluble in water and glycols but insoluble in non-polar solvents like diethyl ether.[4][5][6] The phosphate salt is described as sparingly soluble in water.[7] This high polarity can make it challenging to retain on traditional reversed-phase sorbents like C18.[3]
-
Basicity and pKa: Piperazine is a weak base with two pKb values of 5.35 and 9.73, which correspond to pKa values of 9.8 and 4.19 for its conjugate acid.[4][8] This means its ionization state is highly dependent on pH. To retain it on a cation exchange sorbent, the pH should be at least 2 units below its lowest pKa (i.e., pH < 2.19). To ensure it is in its neutral, uncharged form for retention on a reversed-phase column, the pH should be at least 2 units above its highest pKa (i.e., pH > 11.8).
-
Stability: Piperazine solutions can absorb carbon dioxide from the air, which can alter the pH and affect its chemical form.[8][9] It is also subject to thermal and oxidative degradation under certain conditions.[10]
Q3: What are the most common extraction methods for this compound?
The most common methods include Solid-Phase Extraction (SPE), particularly with mixed-mode or polymeric sorbents, and Liquid-Liquid Extraction (LLE).[1][11][12] Accelerated Solvent Extraction (ASE) has also been shown to achieve high recovery rates from tissue samples.[12] For analytical purposes, pre-column derivatization is often employed to improve chromatographic retention and detector response, which can then be followed by either LLE or SPE.[13]
Q4: Is derivatization necessary for the analysis of this compound?
Since piperazine lacks a strong chromophore, direct detection by UV-Vis can be difficult.[13] Derivatization, for instance with dansyl chloride, is a common strategy to enhance sensitivity for detection by LC-MS/MS or HPLC with fluorescence detection.[13] This step also makes the molecule less polar, facilitating extraction with organic solvents like ethyl acetate.[13]
Section 2: Troubleshooting Guide for Solid-Phase Extraction (SPE)
This section addresses specific problems encountered during the SPE workflow.
Problem 1: The this compound is not retained on the column and is found in the sample flow-through.
-
Potential Cause A: Incorrect Sorbent Choice. Piperazine is highly polar and may not be sufficiently retained by non-polar sorbents like C18.[1][3]
-
Solution: Switch to a more appropriate sorbent. Consider a mixed-mode sorbent with both reversed-phase and strong cation exchange properties. Alternatively, polar-functionalized polymeric sorbents can offer better retention for polar compounds.[14]
-
-
Potential Cause B: Improper Sample pH. The pH of the sample load solution dictates the charge of the piperazine molecule, which is critical for its interaction with the sorbent.[2][14]
-
Solution (for Cation Exchange SPE): Adjust the sample pH to be at least 2 units below the lower pKa of piperazine (e.g., pH < 2.2) to ensure it is fully protonated (positively charged) for strong binding to the cation exchange functional groups.[14]
-
Solution (for Reversed-Phase SPE): Adjust the sample pH to be at least 2 units above the higher pKa (e.g., pH > 11.8) to ensure the molecule is in its neutral, un-ionized form for retention via hydrophobic interactions.
-
-
Potential Cause C: High Flow Rate. Loading the sample too quickly does not allow sufficient time for the analyte to interact and bind with the sorbent.[15]
Problem 2: The analyte binds to the column but is lost during the wash step.
-
Potential Cause: Wash Solvent is Too Strong. The wash solvent may have a composition (e.g., high percentage of organic solvent) that is strong enough to partially elute the this compound along with the interferences.[1][3]
-
Solution: Decrease the strength of the wash solvent. If using a mixed-mode cation exchange column, perform an initial wash with a neutral or weakly acidic organic solvent (e.g., 5% methanol in dichloromethane) to remove non-polar interferences. Follow this with a wash using a low-pH aqueous buffer (e.g., 100 mM HCl) to remove basic interferences without disrupting the analyte's binding. Ensure the pH of the wash solvent does not neutralize the charge of the analyte.
-
Problem 3: The analyte is retained during loading and washing but shows poor recovery in the final elution.
-
Potential Cause A: Inefficient Elution Solvent. The elution solvent may be too weak or at the wrong pH to break the interaction between the this compound and the sorbent.[1][2]
-
Solution: To elute from a cation exchange sorbent, the piperazine must be neutralized. Use a solvent mixture containing a base. A common choice is 5-10% ammonium hydroxide in an organic solvent like methanol or acetonitrile. The high pH neutralizes the piperazine, releasing it from the sorbent.[1]
-
-
Potential Cause B: Insufficient Elution Volume. The volume of the elution solvent may not be enough to completely desorb the analyte from the sorbent bed.[1]
-
Solution: Increase the volume of the elution solvent. Try eluting with two or three smaller aliquots of the solvent and collect them in the same tube. Test the eluate fractions separately to determine if the analyte is being slowly released.[1]
-
Section 3: Recommended Experimental Protocol: Mixed-Mode SPE
This protocol is a starting point for extracting this compound from an aqueous matrix (e.g., plasma, urine) using a mixed-mode strong cation exchange (SCX) SPE cartridge.
1. Sample Pre-treatment:
- To 1 mL of sample, add 1 mL of 2% phosphoric acid in water.
- Vortex for 30 seconds. This ensures the piperazine is fully protonated (positively charged).
- Centrifuge to pellet any precipitated proteins or particulates.
2. SPE Cartridge Conditioning:
- Pass 3 mL of methanol through the mixed-mode SCX cartridge.
- Do not allow the cartridge to go dry.[15]
3. SPE Cartridge Equilibration:
- Pass 3 mL of 0.1 M HCl or 1% phosphoric acid through the cartridge.
- Ensure the sorbent bed remains wetted before sample loading.[1][2]
4. Sample Loading:
- Load the supernatant from the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min).[15]
5. Washing:
- Wash 1 (remove non-polar interferences): Pass 3 mL of methanol through the cartridge.
- Wash 2 (remove polar interferences): Pass 3 mL of 0.1 M HCl through the cartridge. Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes after this step.
6. Elution:
- Elute the piperazine by passing 2 x 2 mL aliquots of 5% ammonium hydroxide in methanol through the cartridge into a collection tube.
- The basic mobile phase will neutralize the piperazine, disrupting its ionic bond with the SCX sorbent.
7. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of 10 mM ammonium acetate in 50:50 methanol:water).[13]
Section 4: Summary of Reported Recovery Data
| Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Poultry and Pig Tissue | > 90% | [12] |
| Microextraction in Packed Sorbent (MEPS) | Human Urine | ~10% (for BZP & MeOPP) | [16] |
| Microextraction in Packed Sorbent (MEPS) | Human Urine | ~70% (for mCPP & TFMPP) | [16] |
| Precipitation as Diacetate Salt | Crude Compositions | > 99% | [17] |
Section 5: Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Chemical properties of this compound [adanipharma.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [open.bu.edu]
- 12. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. Rapid determination of piperazine-type stimulants in human urine by microextraction in packed sorbent after method optimization using a multivariate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Thermal Degradation Kinetics of Aqueous Piperazine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the thermal degradation kinetics of aqueous piperazine (PZ) solutions. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the thermal degradation of aqueous piperazine?
A1: The thermal degradation of piperazine is understood to be initiated by a nucleophilic substitution (SN2) reaction.[1][2][3] The process is believed to begin with the nucleophilic attack of a neutral piperazine molecule on the α-carbon of a protonated piperazine molecule (H+PZ).[2][4] This initial step results in the opening of the piperazine ring, forming an intermediate that can then undergo further reactions to produce a variety of degradation products.[2][4][5]
Q2: What are the major chemical products formed during piperazine's thermal degradation?
A2: Under typical experimental conditions (135°C to 175°C), the most abundant thermal degradation products identified are N-formylpiperazine (FPZ), ammonium (NH₄⁺), N-(2-aminoethyl)piperazine (AEP), and 2-imidazolidone.[2][4] These products can account for a significant portion of the piperazine lost during the degradation process.[1][2][4] Other minor products that have been identified include ethylenediamine (EDA) and 1,1'-(1,2-ethanediyl)bis-piperazine (PEP).[5]
Q3: What key factors influence the rate of piperazine thermal degradation?
A3: Several factors significantly impact the degradation rate:
-
Temperature: The degradation rate has a strong Arrhenius dependence on temperature. An activation energy of approximately 184 kJ/mol has been reported, indicating high sensitivity to temperature changes.[1][6][7]
-
Piperazine Concentration: The rate of degradation generally increases with higher initial concentrations of piperazine.[2]
-
CO₂ Loading: The presence of dissolved CO₂ is critical. Degradation is negligible in the absence of CO₂.[6][7] The rate increases with CO₂ loading up to a certain point (approx. 0.4 mol CO₂/mol alkalinity) before decreasing at higher loadings.[6][7] This is because the protonated piperazine species (H+PZ), which is crucial for the initial reaction, is formed in the presence of CO₂.[2][4]
-
Presence of Catalysts: While not a direct part of thermal degradation, the presence of certain metal ions, particularly copper (Cu²⁺), can rapidly catalyze the oxidative degradation of piperazine.[1] Iron and other stainless steel metals appear to be only weak catalysts for oxidation.[1]
Q4: How is the kinetics of piperazine thermal degradation typically modeled?
A4: The thermal degradation of piperazine is commonly modeled using a first-order rate law with respect to the piperazine concentration.[1][6] For example, at 150°C, the first-order rate constant (k₁) for 8 m (molal) PZ with a CO₂ loading of 0.3 mol/mol alkalinity is approximately 6.1 x 10⁻⁹ s⁻¹.[1][6][7] Some studies also suggest that the degradation can follow second-order kinetics, which aligns with the proposed SN2 mechanism involving two piperazine molecules.[2]
Troubleshooting Guide
Problem: Inconsistent or Non-Reproducible Degradation Rates
| Potential Cause | Recommended Action |
| Temperature Fluctuations | Ensure the oven or heating bath has uniform and stable temperature control (±1°C). Use calibrated thermocouples to monitor the temperature of the reactor itself, not just the oven setpoint. |
| Oxygen Ingress | Oxidative degradation is much faster than thermal degradation.[1] Ensure reactors are properly sealed and purged with an inert gas (e.g., N₂, Ar) before heating to remove all oxygen. |
| Inconsistent CO₂ Loading | The degradation rate is highly sensitive to CO₂ loading.[6][7] Prepare solutions gravimetrically by sparging with CO₂ gas until the desired weight is achieved.[8] Verify the loading of the initial solution using titration methods. |
| Variable Sampling/Quenching | Inconsistent timing or cooling of samples can introduce errors. Develop a strict, repeatable sampling protocol. Immediately quench samples in an ice bath upon removal from the reactor to halt the degradation reaction. |
Problem: Difficulty Identifying or Quantifying Degradation Products
| Potential Cause | Recommended Action |
| Low Analyte Concentration | Degradation products are often present at very low concentrations. Use more sensitive analytical techniques like LC-MS or GC-MS for identification. For quantification, consider pre-concentration steps if necessary. |
| Co-elution in Chromatography | Piperazine and its degradation products are chemically similar, leading to poor separation. Optimize your chromatography method (e.g., gradient, column type, mobile phase). Cation ion chromatography is a common and effective method for separating and quantifying these amine compounds.[8] |
| Matrix Effects in Analysis | The high concentration of piperazine can interfere with the detection of trace products. Dilute samples appropriately before analysis. Use matrix-matched calibration standards for accurate quantification. |
| Lack of Chromophore for UV Detection | Piperazine and some of its aliphatic amine products lack a UV chromophore, making standard HPLC-UV detection difficult.[9] Use alternative detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Alternatively, use a derivatization agent like NBD-Cl to make the amines UV-active.[9] |
Experimental Protocols
Protocol: Long-Term Thermal Degradation Study in Batch Reactors
This protocol describes a typical experiment to measure the thermal degradation rate of an aqueous piperazine solution.
1. Solution Preparation: a. Prepare the desired molality (e.g., 8 m) of piperazine solution gravimetrically using deionized water. b. Sparge the solution with a known amount of CO₂ gas using a gas washing bottle to achieve the target CO₂ loading (e.g., 0.3 mol CO₂ / mol alkalinity). Confirm the final weight to ensure accurate loading.[8] c. Perform an initial analysis (e.g., cation chromatography, titration) to determine the precise starting concentration of piperazine and confirm the absence of degradation products.
2. Reactor Loading and Sealing: a. Use high-pressure stainless steel cylinders or similar batch reactors suitable for the target temperature (e.g., 135-175°C). b. Add a precise volume of the prepared piperazine solution to each reactor. c. Purge the headspace of each reactor with an inert gas like nitrogen for several minutes to remove all oxygen. d. Seal the reactors immediately and tightly according to the manufacturer's specifications.
3. Degradation Experiment: a. Place the sealed reactors in a pre-heated, calibrated forced-convection oven set to the desired experimental temperature (e.g., 150°C). b. Maintain the reactors at this temperature for the duration of the experiment, which can range from weeks to months.[2]
4. Sampling and Analysis: a. At predetermined time intervals (e.g., weekly), remove one reactor from the oven. b. Immediately quench the reactor in an ice-water bath to stop the chemical reaction. c. Once cooled to room temperature, open the reactor carefully. d. Collect a liquid sample and dilute it as required for analysis. e. Analyze the sample using cation ion chromatography to quantify the remaining piperazine concentration and the concentration of key amine degradation products.[8] Anion chromatography can be used to quantify formate and other acidic byproducts.[8]
5. Data Analysis: a. Plot the natural logarithm of the piperazine concentration versus time. b. If the plot is linear, the reaction follows first-order kinetics. The negative of the slope of this line is the first-order rate constant (k₁). c. Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Quantitative Data Summary
Table 1: Kinetic Parameters for Aqueous Piperazine Thermal Degradation
| Parameter | Value | Conditions | Source |
| Reaction Order | First-Order (in PZ) | 135 - 175°C | [1] |
| Activation Energy (Ea) | 183.5 - 184 kJ/mol | 8 m PZ, 0.3 mol CO₂/mol alkalinity | [1][6][7] |
| Rate Constant (k₁) @ 150°C | 6.1 x 10⁻⁹ s⁻¹ | 8 m PZ, 0.3 mol CO₂/mol alkalinity | [1][6][7] |
| Rate Constant (k₁) @ 175°C | 6.5 - 7.1 x 10⁻⁸ s⁻¹ | 8 m PZ, 0.1-0.4 mol CO₂/mol alkalinity | [6][7] |
Table 2: Major Thermal Degradation Products of Piperazine
| Degradation Product | Abbreviation | Chemical Family |
| N-(2-aminoethyl)piperazine | AEP | Diamine |
| N-formylpiperazine | FPZ | Amide |
| Ammonium | NH₄⁺ | - |
| 2-imidazolidone | - | Urea |
| Ethylenediamine | EDA | Diamine |
Source for Table 2:[1][2][4][5]
Visual Guides
Caption: Experimental workflow for a piperazine thermal degradation study.
Caption: Troubleshooting flowchart for non-reproducible kinetic results.
Caption: Simplified reaction pathway for piperazine thermal degradation.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of Piperazine Phosphate and Albendazole for the Treatment of Ascariasis
For immediate release
This guide provides a comprehensive comparison of the efficacy of piperazine phosphate and albendazole in the treatment of ascariasis, caused by the roundworm Ascaris lumbricoides. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available clinical data, experimental methodologies, and mechanisms of action to support informed decisions in research and development.
Executive Summary
Albendazole, a broad-spectrum benzimidazole anthelmintic, demonstrates consistently high efficacy against Ascaris lumbricoides, with numerous studies reporting cure rates exceeding 85% and egg reduction rates greater than 90% following a single 400 mg oral dose.[1][2] In contrast, available data for piperazine, an older anthelmintic, suggests a lower and more variable efficacy, with reported cure rates in some human studies ranging from 31% to 53% for a single dose of piperazine citrate.[3] While direct comparative clinical trials under identical conditions are limited in recent literature, the existing evidence strongly supports the superior efficacy of albendazole for the treatment of ascariasis.
Data Presentation: Efficacy Against Ascaris lumbricoides
The following tables summarize the quantitative data on the efficacy of albendazole and piperazine from various clinical studies.
Table 1: Efficacy of Albendazole against Ascaris lumbricoides
| Study (Year) | Drug Regimen | Cure Rate (%) | Egg Reduction Rate (%) |
| Pene et al. (1982) | Albendazole 400 mg single dose | 96 | Not Reported |
| Rossignol & Maisonneuve (1983) | Albendazole 400 mg single dose | Highly effective | Not specified, but significant |
| Albonico et al. (1994) | Albendazole 600 mg or 800 mg single dose | ~92 | Not specified |
| Adegnika et al. (2014) | Albendazole 400 mg single dose | 85 | 93.8 |
| Cochrane Review (2019) | Albendazole 400 mg single dose | High (range 0%-30.3% failure) | High (range 96%-100%) |
Table 2: Efficacy of Piperazine against Ascaris lumbricoides
| Study (Year) | Drug Regimen | Cure Rate (%) | Egg Reduction Rate (%) |
| Greenberg et al. (1981) | Piperazine citrate single dose (twice within 2 weeks) | 31 (heavy infection) - 53 (light infection) | Not Reported |
| Biagi et al. (1962) | Piperazine 100 mg/kg single dose | Variable, improved with surfactant | Variable |
| WHO (cited in Neliti, 2023) | Piperazine 75 mg/kg | 90 (worm expulsion) | Not Reported |
Experimental Protocols
Albendazole Efficacy Trials
A common methodology for evaluating the efficacy of albendazole against Ascaris lumbricoides involves a randomized, controlled, assessor-blinded clinical trial design.
-
Study Population: School-age children or adults residing in areas endemic for soil-transmitted helminths, with confirmed Ascaris lumbricoides infection.
-
Inclusion Criteria: Age typically between 4 to 14 years (for pediatric studies) and the presence of Ascaris lumbricoides eggs in stool samples.[1]
-
Diagnosis: Stool samples are collected before and after treatment and examined using the Kato-Katz technique to determine the number of eggs per gram of feces (EPG).[2][4]
-
Treatment: A single oral dose of 400 mg albendazole is administered to the treatment group.[1][2] A placebo is given to the control group in placebo-controlled trials.
-
Follow-up: Stool samples are re-examined at a predetermined interval, typically 7 to 21 days after treatment, to assess for the presence and number of Ascaris eggs.[2][4]
-
Outcome Measures:
-
Cure Rate: The percentage of participants who become egg-negative after treatment.
-
Egg Reduction Rate (ERR): The percentage reduction in the mean EPG from baseline to follow-up.
-
Piperazine Efficacy Trials
Older studies on piperazine efficacy followed similar principles, though methodologies may vary.
-
Study Population: Children with confirmed Ascaris lumbricoides infection.[3]
-
Diagnosis: Stool examination for the presence of Ascaris eggs. Infection intensity (light, moderate, heavy) may be determined based on egg counts.[3]
-
Treatment: A single oral dose of piperazine citrate, often administered twice within a two-week period.[3] Dosage is typically based on body weight, for example, 75 mg/kg.[5]
-
Follow-up: Post-treatment stool examinations to determine the absence of eggs and worms.
-
Outcome Measures:
-
Cure Rate: The percentage of children who are free of Ascaris eggs and/or worms after treatment.[3]
-
Mechanism of Action
The differing efficacy of albendazole and piperazine can be attributed to their distinct mechanisms of action on the parasite.
Albendazole
Albendazole and its active metabolite, albendazole sulfoxide, work by binding to the β-tubulin of the parasite's microtubules. This action inhibits the polymerization of tubulin, leading to a disruption of vital cellular processes in the worm, including:
-
Impaired glucose uptake: This leads to energy depletion.
-
Inhibition of cell division and motility. The cumulative effect is a slow, tonic paralysis and eventual death of the worm, which is then expelled from the host's gastrointestinal tract.[5]
Piperazine
Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist at the neuromuscular junction of the parasite.[5][6] This leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm. The paralyzed, but still living, worm is then unable to maintain its position in the host's intestine and is expelled by normal peristalsis.[5][6]
Visualization of Signaling Pathways and Experimental Workflows
Caption: Comparative signaling pathways of Albendazole and Piperazine.
Caption: Generalized experimental workflow for anthelmintic efficacy trials.
Safety and Tolerability
Both albendazole and piperazine are generally considered safe, but they have different side effect profiles.
-
Albendazole: Adverse effects are typically mild and transient, and may include gastrointestinal discomfort, headache, and dizziness.[7]
-
Piperazine: Can cause nausea, vomiting, abdominal cramps, and diarrhea. In rare cases, and particularly with overdose or in patients with renal impairment, neurotoxic effects such as ataxia and seizures have been reported.[8]
Conclusion
Based on the available scientific literature, albendazole is demonstrably more effective than piperazine for the treatment of ascariasis. Its high cure and egg reduction rates, coupled with a favorable safety profile and the convenience of a single-dose regimen, establish it as the superior therapeutic agent. While piperazine was historically a valuable tool in combating ascariasis, its lower efficacy and potential for more severe side effects have led to its replacement by more modern anthelmintics like albendazole in most clinical settings. Future research could focus on direct, well-controlled comparative trials to provide a more definitive quantitative comparison, although the existing body of evidence strongly favors albendazole.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Albendazole: a new broad spectrum anthelmintic. Double-blind multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole: placebo-controlled study in 870 patients with intestinal helminthiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine Use in a Case of Recurrent Entero-biliary Ascariasis [japi.org]
- 6. media.neliti.com [media.neliti.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Comparative Guide to Piperazine Phosphate and Ivermectin for the Treatment of Toxocara canis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of piperazine phosphate and ivermectin, two anthelmintic drugs with distinct mechanisms and efficacies against Toxocara canis, the causative agent of toxocariasis in canids and a significant zoonotic parasite. This document synthesizes available experimental data to inform research and development in anthelmintic therapy.
Mechanisms of Action
The fundamental difference between this compound and ivermectin lies in their interaction with the nematode's nervous system.
This compound: This compound acts as a GABA (gamma-aminobutyric acid) receptor agonist. By mimicking the action of GABA, the principal inhibitory neurotransmitter in nematodes, piperazine causes hyperpolarization of the nerve membrane. This leads to a flaccid paralysis of the parasite, preventing it from maintaining its position within the host's gastrointestinal tract. The paralyzed worms are then expelled from the body by normal peristaltic activity.
Ivermectin: A member of the macrocyclic lactone class, ivermectin exerts its effect by targeting glutamate-gated chloride ion channels, which are unique to invertebrates. Ivermectin binds to these channels, leading to an increased permeability of the cell membrane to chloride ions. The resulting influx of chloride ions causes hyperpolarization of the nerve and muscle cells, leading to a spastic paralysis and eventual death of the parasite.
Data Presentation: Efficacy against Toxocara canis
The following tables summarize the quantitative data on the efficacy of this compound and ivermectin against different life stages of Toxocara canis.
Table 1: Efficacy against Adult Toxocara canis in Dogs
| Drug | Dosage | Efficacy (Mean Clearance %) | Study Reference |
| This compound | Not specified | 56% | [1] |
| Ivermectin | 0.2 mg/kg (single dose) | 100% | [2] |
Table 2: Efficacy against Larval Toxocara canis
| Drug | Assay Type | Concentration/Dosage | Efficacy (% Inhibition/Reduction) | Study Reference |
| This compound | In vivo (mice) | High doses for 4 days | No significant difference from untreated controls in brain larval counts | [1] |
| Ivermectin | In vitro (Larval Migration Inhibition) | 10 µg/ml | 8.5% | [3] |
| Ivermectin | In vitro (Larval Migration Inhibition) | 100 µg/ml | 87% | [3] |
| Ivermectin | In vivo (mice) | 0.2 mg/kg (2 days post-infection) | 83.87% reduction in brain larval count | [3] |
| Ivermectin | In vivo (mice) | 0.2 mg/kg (7 days post-infection) | 73.55% reduction in brain larval count | [3] |
| Ivermectin | In vivo (mice) | 0.2 mg/kg (15 days post-infection) | 7.12% reduction in brain larval count | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vivo Efficacy against Adult Toxocara canis in Dogs
-
Objective: To determine the percentage clearance of adult T. canis from the gastrointestinal tract of naturally infected dogs following treatment.
-
Animal Model: Naturally infected weaned pups and young dogs.
-
Procedure:
-
Confirm T. canis infection through fecal examination for eggs.
-
Administer the test compound (e.g., this compound) or a placebo to respective groups. A common method involves two doses administered 5 to 7.5 hours apart.
-
Collect all feces passed by each animal for a set period post-treatment (e.g., 48-72 hours).
-
Examine the feces for expelled adult worms and count them.
-
At the end of the collection period, humanely euthanize the animals and perform a necropsy.
-
Recover and count any remaining adult T. canis from the small intestine.
-
-
Efficacy Calculation:
-
Efficacy (%) = (Total worms in control group - Total worms in treated group) / Total worms in control group * 100
-
In Vitro Larval Migration Inhibition (LMI) Assay
-
Objective: To assess the direct effect of a compound on the motility of T. canis larvae.
-
Procedure:
-
Obtain infective T. canis eggs from the feces of infected dogs and embryonate them in a 2% formalin solution for 4-6 weeks at 26°C.
-
Hatch the embryonated eggs to obtain L2 larvae.
-
Prepare various concentrations of the test drug (e.g., ivermectin) in a suitable culture medium.
-
In a 96-well microtiter plate, add a known number of viable larvae to each well containing the different drug concentrations or a control medium.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for a specified period (e.g., 24-48 hours).
-
After incubation, count the number of motile and non-motile larvae in each well under a microscope.
-
-
Efficacy Calculation:
-
Inhibition (%) = (Number of non-motile larvae in treated well / Total number of larvae in treated well) * 100
-
In Vivo Efficacy against Migrating Toxocara canis Larvae in Mice
-
Objective: To evaluate the effect of a compound on the survival and migration of T. canis larvae in a paratenic host model.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Infect mice orally with a known number of embryonated T. canis eggs (e.g., 300 eggs).
-
Administer the test compound (e.g., ivermectin at 0.2 mg/kg) orally at different time points post-infection (e.g., 2, 7, and 15 days).
-
After a set period (e.g., at 120 days post-infection), humanely euthanize the mice.
-
Recover larvae from various tissues (brain, liver, lungs, kidneys, eyes, and carcass) using tissue digestion techniques (e.g., pepsin-HCl digestion).
-
Count the number of recovered larvae from each tissue under a microscope.
-
-
Efficacy Calculation:
-
Reduction (%) = (Mean larval count in control group - Mean larval count in treated group) / Mean larval count in control group * 100
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental processes described.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Ivermectin.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
This compound and ivermectin demonstrate distinct profiles in the treatment of Toxocara canis. Ivermectin exhibits high efficacy against both adult and, particularly, early migrating larval stages of T. canis. Its mechanism of action, targeting glutamate-gated chloride channels, results in the death of the parasite. In contrast, this compound is effective against adult worms by inducing a flaccid paralysis that leads to their expulsion. However, its efficacy against larval stages appears to be limited.
The choice of anthelmintic in a research or drug development context should be guided by the target life stage of Toxocara canis. For studies focusing on the elimination of adult worms, both drugs show activity, though ivermectin appears to be more effective. For investigations into the prevention of visceral larva migrans and the targeting of migrating larvae, ivermectin is the more potent and appropriate candidate. Further head-to-head comparative studies, especially focusing on the larvicidal activity of piperazine, would be beneficial for a more complete understanding of their relative potencies.
References
A Comparative Guide to Purity Testing of Piperazine Phosphate: HPLC vs. Titrimetric Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and traditional titrimetric methods for the purity testing of piperazine phosphate. While pharmacopeial monographs have historically relied on titrimetry, modern analytical laboratories often favor HPLC for its specificity and ability to resolve impurities. This document outlines the experimental protocols for both methods and presents a comparative analysis of their validation parameters to aid in selecting the most appropriate method for a given application.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (Representative Method)
Given that this compound is a highly polar compound and lacks a significant UV chromophore, a direct analysis by standard reversed-phase HPLC with UV detection is challenging. Therefore, a representative method employing Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is proposed. HILIC is well-suited for the retention and separation of polar compounds.
Chromatographic Conditions:
| Parameter | Specification |
| Column | HILIC Stationary Phase (e.g., a cyanopropyl bonded silica column) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium formate) in a gradient |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Diluent | A mixture of acetonitrile and water |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known quantity of this compound Reference Standard (RS) in the diluent to achieve a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 1 mg/mL.
Titrimetric Method (Based on Pharmacopeial Assay)
The assay method described in pharmacopeias, such as the Japanese Pharmacopoeia, is a non-aqueous potentiometric titration.[1] This method quantifies the basic nitrogen atoms in the piperazine molecule.
Procedure:
-
Accurately weigh about 0.15 g of this compound.
-
Dissolve the sample in 10 mL of formic acid.
-
Add 60 mL of glacial acetic acid.
-
Titrate the solution with 0.1 M perchloric acid, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
Method Validation and Performance Comparison
The choice between HPLC and titration for purity testing depends on the specific requirements of the analysis. HPLC offers superior specificity for impurity profiling, while titration is a robust and cost-effective method for determining the overall purity (assay).
The following tables summarize the typical validation parameters for each method. The data presented is representative of what can be expected for each technique and is intended for comparative purposes.
Table 1: Comparison of Assay Validation Parameters
| Validation Parameter | HPLC with ELSD/CAD (Typical Performance) | Potentiometric Titration (Typical Performance) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 |
| Specificity | High (separates analyte from impurities) | Low (titrates total basicity, non-specific) |
| Range | Typically 80 - 120% of the test concentration | Typically 80 - 120% of the test concentration |
Table 2: Comparison of Impurity Determination Capabilities
| Parameter | HPLC with ELSD/CAD | Potentiometric Titration |
| Limit of Quantitation (LOQ) | Can be established at low levels (e.g., 0.05%) | Not applicable for impurity quantification |
| Limit of Detection (LOD) | Can be established at very low levels (e.g., 0.02%) | Not applicable |
| Specificity for Impurities | High (can separate and quantify individual impurities) | None (cannot distinguish between the active substance and basic impurities) |
Visualizing the HPLC Validation Workflow
To ensure that an HPLC method is suitable for its intended purpose, a thorough validation is required. The following diagram illustrates the typical workflow for validating an HPLC method for purity testing.
Figure 1. Workflow for HPLC Method Validation.
Conclusion
Both HPLC and titrimetric methods have their place in the purity testing of this compound.
-
Potentiometric titration is a simple, accurate, and precise method for the assay of the bulk drug substance, as reflected in its inclusion in pharmacopeial monographs.[1] Its main limitation is the lack of specificity, as it cannot distinguish the active pharmaceutical ingredient from other basic impurities.
-
A validated HPLC method , such as the representative HILIC method described, is essential for the determination of related substances and impurity profiling . Its high specificity allows for the separation and quantification of individual impurities, which is a critical aspect of quality control in drug development and manufacturing.
For comprehensive quality control of this compound, a combination of both methods is recommended. Titration can be used for the routine assay of the bulk material, while a validated HPLC method should be employed to control the impurity profile and ensure the overall quality, safety, and efficacy of the drug substance.
References
A-Comparison-Guide-to-Inter-Laboratory-Cross-Validation-of-Piperazine-Phosphate-Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of piperazine phosphate assays between different laboratories. Ensuring that analytical methods produce comparable results across different sites is critical for the reliability and consistency of data in drug development, from quality control to clinical trials. This document outlines a comparative analysis of two common analytical techniques—Potentiometric Titration and High-Performance Liquid Chromatography (HPLC)—and provides model experimental protocols and data to guide researchers in their validation efforts.
The International Council for Harmonisation (ICH) M10 guideline emphasizes the importance of cross-validation to ensure data comparability when multiple analytical methods or laboratories are involved in a study.[1] Cross-validation is essential to confirm that results generated by different methods or at different locations are reliable and can be correlated.[1]
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, specificity, and the available instrumentation. Potentiometric titration and HPLC are both robust methods, each with distinct advantages.
-
Potentiometric Titration: This is a classic and reliable method for the assay of this compound, often found in pharmacopeial monographs.[2] It is a cost-effective and straightforward technique that provides high accuracy and precision for bulk drug substance analysis. The method involves dissolving the sample in a non-aqueous solvent system (e.g., a mixture of formic acid and acetic acid) and titrating with a standardized solution of perchloric acid.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers greater specificity and sensitivity compared to titration, making it suitable for the analysis of piperazine in complex matrices or for detecting trace amounts.[3] Since piperazine itself lacks a strong chromophore, derivatization is often employed to create a UV-active compound.[3] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[3] This method is highly versatile and can be validated to be linear, accurate, and precise over a wide range of concentrations.[3]
Data Presentation: Inter-Laboratory Comparison
The following tables present illustrative data from a hypothetical cross-validation study between two laboratories (Lab A and Lab B) for the assay of this compound. These tables are intended to serve as a template for presenting and comparing validation parameters. In a real-world scenario, spiked quality control (QC) samples are often used for inter-laboratory comparisons.[4]
Table 1: Comparison of Potentiometric Titration Results
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.8% | 100.1% | 98.0% - 102.0% |
| 100% Concentration | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% Concentration | 100.5% | 100.9% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.45% | 0.52% | ≤ 2.0% |
| Intermediate Precision | 0.68% | 0.75% | ≤ 2.0% |
Table 2: Comparison of HPLC-UV (with Derivatization) Results
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| Low QC (LOQ) | 101.2% | 99.5% | 80.0% - 120.0% |
| Medium QC | 99.7% | 100.8% | 85.0% - 115.0% |
| High QC | 100.3% | 101.1% | 85.0% - 115.0% |
| Precision (% RSD) | |||
| Intra-day Precision | 1.15% | 1.30% | ≤ 15.0% |
| Inter-day Precision | 1.73% | 1.85% | ≤ 15.0% |
| Limit of Quantitation (LOQ) | 90 ppm | 95 ppm | Reportable |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are representative protocols for the potentiometric titration and HPLC-UV analysis of this compound.
Protocol 1: Potentiometric Titration Assay
This protocol is adapted from official monographs for the assay of this compound.[2]
1. Reagents and Solutions:
- Formic Acid, anhydrous
- Glacial Acetic Acid
- 0.1 M Perchloric Acid in Acetic Acid (Volumetric Solution, VS)
2. Standard Preparation:
- Not required as it is a direct titration method. The assay result is calculated based on the stoichiometry of the reaction.
3. Sample Preparation:
- Accurately weigh approximately 0.15 g of this compound.
- Dissolve the sample in 10 mL of anhydrous formic acid.
- Add 60 mL of glacial acetic acid.
4. Titration Procedure:
- Immerse a suitable electrode system (e.g., glass and calomel electrodes) into the sample solution.
- Titrate the solution with 0.1 M perchloric acid VS, recording the volume of titrant added.
- Determine the endpoint potentiometrically.
- Perform a blank determination by titrating the solvent mixture without the sample and make any necessary corrections.
5. Calculation:
- Each mL of 0.1 M perchloric acid VS is equivalent to a specific amount of this compound (e.g., 9.207 mg of C₄H₁₀N₂·H₃PO₄).[2] Calculate the percentage purity of the sample.
Protocol 2: HPLC-UV Assay with Pre-Column Derivatization
This protocol is based on validated methods for the determination of piperazine using derivatization.[3]
1. Reagents and Solutions:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate Buffer (e.g., 0.01 M, pH adjusted)
- Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) solution.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: Isocratic mixture of Phosphate Buffer and Acetonitrile (e.g., 70:30 v/v)[5]
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Detection Wavelength: 340 nm
- Injection Volume: 10 µL
3. Standard Stock Solution Preparation:
- Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with a suitable diluent (e.g., water or mobile phase).
4. Sample and Standard Derivatization:
- Transfer a known volume of the standard or sample solution to a reaction vial.
- Add the NBD-Cl derivatizing agent and a suitable buffer to control the pH.
- Heat the mixture in a water bath (e.g., 60°C for 30 minutes) to facilitate the reaction, forming a stable, UV-active derivative.
- Cool the solution to room temperature before injection.
5. System Suitability and Analysis:
- Inject the derivatized standard solution multiple times to verify system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
- Inject the derivatized sample solutions.
- Quantify the this compound concentration in the samples by comparing the peak area response to that of the standard.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories. This process ensures that the method is robust and provides equivalent results regardless of the testing site.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
References
Synergistic Anthelmintic Effects of Thenium Closylate and Piperazine Phosphate Combination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of a combination therapy utilizing thenium closylate and piperazine phosphate for the treatment of intestinal nematodes in canines. The primary focus is on the well-documented efficacy against Toxocara canis (roundworm), with a comparative overview of alternative treatments for other common canine parasites, including Ancylostoma caninum (hookworm). This document synthesizes available experimental data, details underlying mechanisms of action, and presents experimental protocols to inform further research and drug development.
Executive Summary
The combination of thenium closylate and this compound exhibits a potent synergistic effect in the treatment of Toxocara canis infections in dogs. This synergy results in a significantly higher clearance rate of the parasite than when either compound is used alone. Thenium closylate acts as a nicotinic agonist, inducing spastic paralysis in the nematode, while this compound functions as a GABA agonist, causing flaccid paralysis. This dual mechanism of action provides a comprehensive and effective anthelmintic strategy. While robust data exists for its efficacy against roundworms, direct comparative studies on its effectiveness against hookworms (Ancylostoma caninum) are less prevalent in recent literature. This guide offers a detailed examination of the available data and a comparison with current alternative anthelmintic agents.
Data Presentation: Efficacy Against Toxocara canis
The following table summarizes the key findings from a critical controlled study evaluating the anthelmintic efficacy of the thenium closylate and this compound combination against naturally acquired Toxocara canis infections in puppies and young dogs.
| Treatment Group | Number of Subjects | Mean Worm Clearance (%) | Corrected Mean Worm Clearance (%)* |
| Thenium Closylate & this compound Combination | 18 | 94 | 90 |
| Thenium Closylate Alone | 25 | 9 | 5 |
| This compound Alone | 16 | 56 | 52 |
| Placebo (Excipients Only) | Not specified in abstract | - | - |
*Corrected for spontaneous worm losses observed in the placebo-treated control group.[1]
In subsequent trials cited in the same study, the combination tablet demonstrated a corrected efficacy of 78% in 15 puppies.[1] These data strongly indicate that the combination of thenium closylate and this compound results in a synergistic effect, where the combined efficacy is greater than the sum of the individual components.[1]
Comparative Analysis: Alternative Anthelmintics for Canine Hookworm (Ancylostoma caninum)
While specific recent data on the efficacy of the thenium closylate and this compound combination against Ancylostoma caninum is limited, a wide range of alternative anthelmintics are available. The following table provides a comparative overview of commonly used treatments. It is important to note the growing concern of multi-drug resistance in A. caninum.
| Anthelmintic Agent(s) | Class | General Efficacy Against A. caninum | Notes |
| Fenbendazole | Benzimidazole | High | Resistance has been reported. |
| Pyrantel Pamoate | Tetrahydropyrimidine | High | Resistance has been reported. |
| Moxidectin | Macrocyclic Lactone | High | Often used in combination products. |
| Milbemycin Oxime | Macrocyclic Lactone | High | Often used in combination products. |
| Emodepside | Cyclooctadepsipeptide | High | Effective against some multi-drug resistant strains. |
| Combination Therapies (e.g., febantel/pyrantel/praziquantel) | Multiple | Very High | Often used to combat resistance. |
Mechanisms of Action
The synergistic efficacy of the thenium closylate and this compound combination can be attributed to their distinct and complementary mechanisms of action targeting the neuromuscular system of the nematodes.
Thenium Closylate: This compound is a quaternary ammonium salt that acts as a nicotinic agonist. It selectively targets the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the nematode, leading to excessive stimulation, sustained muscle contraction, and ultimately, spastic paralysis of the worm.
This compound: Piperazine and its salts act as agonists at gamma-aminobutyric acid (GABA) receptors on nematode muscle cells. This interaction increases the permeability of the muscle membrane to chloride ions, resulting in hyperpolarization of the nerve endings and flaccid paralysis of the worm.
The combination of spastic and flaccid paralysis effectively immobilizes the parasites, leading to their expulsion from the host's gastrointestinal tract.
Experimental Protocols
Objective: To determine the anthelmintic efficacy of a combination of thenium closylate and this compound against naturally acquired Toxocara canis infections in dogs.
Animals: Weaned puppies and young dogs with naturally acquired T. canis infections.
Treatment Groups:
-
Combination Group: Administered tablets containing a combination of thenium closylate and this compound.
-
Thenium Only Group: Administered tablets containing only thenium closylate.
-
Piperazine Only Group: Administered tablets containing only this compound.
-
Control Group: Administered placebo tablets (excipients only).
Procedure:
-
Acclimation and Fecal Screening: Dogs are acclimated to the housing facilities. Fecal samples are collected and examined to confirm T. canis infection and to establish a baseline egg count.
-
Randomization: Animals are randomly assigned to one of the four treatment groups.
-
Dosing: Two doses of the assigned tablets are administered 5 to 7.5 hours apart. The dosage of the active ingredients should be recorded based on the product formulation (e.g., a common dosage for thenium closylate as a standalone product, Canopar®, is 500 mg for dogs over 4.5 kg).
-
Fecal Collection: All feces from each dog are collected for a set period post-treatment (e.g., 48-72 hours) to recover expelled worms.
-
Necropsy and Worm Recovery: At the end of the collection period, dogs are humanely euthanized. The entire gastrointestinal tract is removed, and the contents are carefully examined to recover any remaining worms.
-
Worm Counting: The number of worms expelled in the feces and the number remaining in the gastrointestinal tract are counted for each dog.
-
Efficacy Calculation: The percentage efficacy is calculated using the following formula: Efficacy (%) = (Total worms in control group - Total worms in treated group) / Total worms in control group * 100 A corrected efficacy is also calculated to account for spontaneous worm loss in the control group.
Conclusion
The combination of thenium closylate and this compound demonstrates a clear synergistic effect, making it a highly effective treatment for Toxocara canis in canines. Its dual mechanism of action offers a robust approach to parasite expulsion. While historical data supports its use, further research is warranted to evaluate its efficacy against other significant canine nematodes, particularly in the face of emerging anthelmintic resistance in parasites like Ancylostoma caninum. The experimental design outlined in this guide provides a framework for such future comparative studies, which are crucial for the continued development of effective antiparasitic therapies.
References
A Comparative Analysis of Piperazine Synthesis Methods for Research and Drug Development
For researchers, medicinal chemists, and professionals in drug development, the piperazine moiety is a cornerstone of modern pharmacophores, integral to the structure of numerous blockbuster drugs. The efficient and versatile synthesis of the piperazine core and its derivatives is therefore of paramount importance. This guide provides an objective comparison of prevalent piperazine synthesis methods, supported by experimental data and detailed protocols to inform the selection of the most suitable methodology for specific research and development needs.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and oral bioavailability. Its ability to be readily functionalized at both nitrogen atoms allows for the exploration of vast chemical space in the pursuit of novel therapeutics. This comparative analysis covers classical industrial methods and modern synthetic strategies, offering insights into their respective advantages, limitations, and practical applicability in a research setting.
Comparative Data of Piperazine Synthesis Methods
The selection of a synthetic route to piperazine and its derivatives is often a trade-off between factors such as yield, scalability, substrate scope, and the availability of starting materials. The following tables summarize quantitative data for several key methods.
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Yield (%) | Key Advantages | Key Disadvantages |
| From Ethanolamines | Mono-, Di-, or Triethanolamine; Ammonia | Nickel-Copper-Chromium Oxide or Ni-MgO | 150 - 400 | >100 | 25 - 50 | Utilizes readily available and inexpensive starting materials.[1] | Often results in a mixture of products requiring extensive purification; yields can be moderate.[1] |
| From Diethylenetriamine | Diethylenetriamine; Ammonia | Ni-MgO | ~225 | ~170 | ~81 | High conversion rates.[1] | High pressure and temperature required; specialized equipment needed. |
| From Ethylenediamine | Ethylenediamine; Ethylene Glycol | CaCl2-modified HZSM-5 zeolite or Ru/Pd based catalysts | 340 (zeolite) | Atmospheric | ~65-88 | Can achieve high yields with specific catalysts.[1] | Zeolite method requires high temperatures; noble metal catalysts can be expensive.[2] |
| Reduction of Pyrazine | Pyrazine | Ni-Co nanoparticles on SiO2 / H₂ | 80 | 50 | >95 | High yield and purity.[1] | Requires handling of hydrogen gas under pressure. |
| Buchwald-Hartwig Amination | Aryl Halide; Piperazine | Palladium catalyst with phosphine ligand (e.g., X-Phos) | Room Temp - 100 | Atmospheric | Up to 97 | Excellent for N-arylpiperazines; mild conditions; broad substrate scope.[3][4] | Palladium catalysts can be expensive and require removal from the final product. |
| Catalytic Reductive Cyclization | Primary Amines; Nitrosoalkenes | Pd/C or Ra-Ni / H₂ | 50 | 40 | Moderate-Good | Allows for the synthesis of C-substituted piperazines.[5] | Multi-step process involving the preparation of dioxime intermediates. |
| Aza-Michael Addition | Piperazine; α,β-unsaturated carbonyl/nitrile | Ceric ammonium nitrate or catalyst-free | Room Temp - Reflux | Atmospheric | 55-99 | Good for specific N-substituted piperazines; can be performed under mild conditions. | Risk of di-substitution, requiring careful control of stoichiometry.[6][7] |
| Annulation of 1,2-Diamines | 1,2-Diamine; Bromoethyldiphenylsulfonium triflate | - | Room Temp | Atmospheric | Good | Provides a route to 2,3-substituted piperazines from chiral amino acids.[8] | Can result in diastereomeric mixtures requiring separation. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific substrates and laboratory conditions.
Synthesis from Diethanolamine (Reductive Amination)
This industrial method involves the reductive amination of diethanolamine in the presence of a catalyst and ammonia.
Materials:
-
Diethanolamine
-
Anhydrous Ammonia
-
Ni-MgO catalyst
-
Hydrogen (optional, depending on conditions)
-
Stainless steel autoclave
Procedure:
-
A stainless steel autoclave is charged with diethanolamine and the Ni-MgO catalyst.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen).
-
Anhydrous ammonia is introduced into the autoclave under pressure to a specific partial pressure.[1]
-
The autoclave is heated to the reaction temperature (e.g., 225°C) with agitation.[1] The reaction is maintained at this temperature for a set period (e.g., 3 hours), during which the pressure will increase.[1]
-
After the reaction is complete, the autoclave is cooled, and the excess ammonia and any other gases are carefully vented.
-
The reaction mixture is typically dissolved in a suitable solvent like methanol for analysis.[1]
-
Piperazine is isolated from the product mixture by fractional distillation.[1]
Synthesis via Reduction of Pyrazine
This laboratory-scale method provides a high-yield route to piperazine through the hydrogenation of pyrazine.
Materials:
-
Pyrazine
-
Isopropanol (or other suitable solvent)
-
Ni-Co nanoparticles on SiO₂ catalyst (or other suitable hydrogenation catalyst)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Pyrazine, the solvent (e.g., isopropanol), and the catalyst are added to a high-pressure autoclave.[1]
-
The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 atm).[1]
-
The mixture is heated to the reaction temperature (e.g., 80°C) with stirring.[1]
-
The reaction is monitored by hydrogen uptake until the consumption ceases or for a predetermined time.[1]
-
After cooling and carefully venting the excess hydrogen, the catalyst is removed by filtration.[1]
-
The solvent is removed from the filtrate by evaporation under reduced pressure.
-
The resulting crude piperazine can be further purified by recrystallization or distillation.[1]
Buchwald-Hartwig Amination for N-Arylpiperazines
This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-arylpiperazines.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide)
-
Piperazine
-
Palladium pre-catalyst (e.g., (SIPr)Pd(methallyl)Cl)
-
Base (e.g., LHMDS or NaOt-Bu)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), piperazine (1.2 mmol), the palladium catalyst (e.g., 3 mol%), and a magnetic stir bar.[9]
-
The tube is sealed, evacuated, and backfilled with an inert gas three times.
-
The anhydrous solvent and then the base (e.g., LHMDS, 1M solution in THF) are added via syringe.[9]
-
The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or heated) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of ammonium chloride) and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Catalytic Reductive Cyclization of Dioximes
This method allows for the synthesis of C-substituted piperazines from primary amines.
Materials:
-
Dioxime precursor (synthesized from a primary amine and a nitrosoalkene)
-
Boc anhydride (Boc₂O)
-
5% Pd/C catalyst
-
Methanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A solution of the dioxime (1 equiv.) and Boc₂O (3 equiv.) in methanol is prepared.[5]
-
The 5% Pd/C catalyst is added to the solution.[5]
-
The vial is placed in a steel autoclave, which is then flushed and filled with hydrogen to a pressure of approximately 40 bar.[5]
-
The hydrogenation is conducted at this pressure and 50°C for 6 hours with vigorous stirring.[5]
-
After cooling and slow depressurization, the catalyst is filtered off.
-
The solution is concentrated under reduced pressure, and the resulting Boc-protected piperazine is purified by column chromatography.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the described synthesis methods.
Caption: Workflow for Piperazine Synthesis from Diethanolamine.
Caption: Workflow for Piperazine Synthesis via Pyrazine Reduction.
Caption: Workflow for N-Arylpiperazine Synthesis via Buchwald-Hartwig Amination.
Conclusion
The synthesis of piperazines encompasses a wide range of methodologies, from high-temperature industrial processes to mild, catalyst-driven laboratory techniques. For the synthesis of the parent piperazine ring on a large scale, traditional methods starting from readily available bulk chemicals remain relevant, though they often lack subtlety. For the synthesis of diverse and complex piperazine derivatives, particularly for drug discovery and development, modern methods such as the Buchwald-Hartwig amination and strategies for C-H functionalization offer unparalleled versatility and substrate scope. The choice of method will ultimately be guided by the specific target molecule, the required scale, and the resources available. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. is.muni.cz [is.muni.cz]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Piperazine Derivatives as Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs. Its versatile nature allows for substitutions at its two nitrogen atoms, enabling the fine-tuning of pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine derivatives as antagonists for key G-protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors. The information presented herein is supported by experimental data from recent studies, offering a valuable resource for the design and development of novel therapeutics.
Dopamine Receptor Antagonists
Piperazine derivatives are prominent in the development of atypical antipsychotics, primarily through their antagonism of dopamine D2-like receptors (D2, D3, and D4). The general pharmacophore for these antagonists often consists of an arylpiperazine moiety linked via an alkyl chain to another aromatic or heterocyclic group.
Key SAR Insights for D2/D3 Receptor Antagonism:
-
Arylpiperazine Moiety: The nature of the aryl group attached to one of the piperazine nitrogens is a critical determinant of affinity and selectivity. Electron-withdrawing groups on this aryl ring can influence potency.
-
Linker: An optimal linker length, typically a four-carbon chain, is often observed for high affinity. Modifications to this linker can impact both potency and the agonist/antagonist nature of the ligand.[1]
-
Terminal Group: The moiety at the other end of the linker significantly influences receptor affinity and selectivity. Bulky, lipophilic groups are often favored. For instance, the replacement of an imidazo[1,2-a]pyridine group with a 2-indolyl moiety resulted in lower binding potency at both D3 and D2 receptors.[2]
Comparative Data for D2 and D3 Receptor Antagonists:
| Compound | Head Group (Arylpiperazine) | Tail Group | D3 Ki (nM)[2] | D2 Ki (nM)[2] | D2/D3 Selectivity[2] |
| 6 | Phenyl | Imidazo[1,2-a]pyridine | <10 | - | 5.4 - 56 |
| 25 | Phenyl | Imidazo[1,2-a]pyridine | - | - | 122 |
| 26 | Phenyl | 2-Indolyl | - | - | 83 |
| 27 | Phenyl | 2-Benzimidazolyl | - | - | - |
Note: Specific Ki values for all compounds were not available in the provided search results. The table reflects the reported selectivity trends.
Serotonin Receptor Antagonists
The serotonergic system is a crucial target for treating a range of central nervous system (CNS) disorders. Piperazine derivatives have been extensively explored as antagonists for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.
Key SAR Insights for 5-HT1A and 5-HT7 Receptor Antagonism:
-
Arylpiperazine Moiety: For 5-HT1A antagonists, 1-(2-methoxyphenyl)piperazine is a common starting point.[3] Modifications to the phenyl ring can modulate affinity and selectivity against other receptors, such as α1-adrenergic receptors.[3]
-
Linker and Terminal Group (5-HT1A): Replacement of a phthalimide moiety with bulky alkyl amides, such as an adamantanecarboxamido group, has been shown to significantly improve 5-HT1A affinity and selectivity over α1-adrenergic sites.[3]
-
General Structure (5-HT7): For 5-HT7 receptor antagonists, a common scaffold involves a substituted phenylpiperazine connected to a sulfonamide group via a propyl linker.[4] The nature of the substituent on the phenyl ring and the sulfonamide moiety are key for high affinity.[4]
Comparative Data for 5-HT7 Receptor Antagonists:
| Compound | Substituent on Phenyl Ring | Sulfonamide Moiety | IC50 (nM)[4] | Selectivity over 5-HT1a, 2a, 2c, 6[4] |
| 3c | - | 4-Methoxybenzenesulfonamide | 12-580 (range for series) | Good |
Note: The specific IC50 for compound 3c was not provided, but the range for the series of synthesized compounds was reported.
Histamine Receptor Antagonists
Piperazine derivatives are well-established as H1 receptor antagonists and are also being investigated as antagonists for other histamine receptor subtypes, such as H3.
Key SAR Insights for H1 and H3 Receptor Antagonism:
-
General H1 Antagonist Structure: The general structure for H1 antagonists includes a diaryl substitution, a connecting atom (O, C, or N), an alkyl chain, and a terminal tertiary amine, which is often a piperazine ring.[5]
-
4-(Diphenylmethyl)-1-piperazine Scaffold (H1): Derivatives with a terminal heteroaryl or cycloalkyl amide fragment attached to this scaffold have shown potent in vitro H1-receptor antagonist activity.[6] A four-methylene chain linker between the piperazine and the amide moiety was found to be optimal for in vivo activity.[6]
-
Dual H3/σ1 Receptor Antagonism: Recent studies have explored piperazine and piperidine derivatives as dual-acting H3 and sigma-1 (σ1) receptor antagonists.[7][8][9] The replacement of a piperidine ring with a piperazine ring can significantly impact the affinity for the σ1 receptor while having a lesser effect on H3 receptor affinity.[8][9]
Comparative Data for Dual H3/σ1 Receptor Ligands:
| Compound | Core | hH3R Ki (nM)[7][8] | σ1R Ki (nM)[7][8] |
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key assays cited in the development of piperazine-based receptor antagonists.
Radioligand Binding Assays
This assay is used to determine the affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a crude membrane fraction.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used.
-
Incubation: A mixture of the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test compound is incubated at a specific temperature for a set duration to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Assays)
These assays measure the functional consequence of a ligand binding to a receptor, determining whether it acts as an agonist or an antagonist.
General Protocol for a cAMP Assay (for Gi-coupled receptors like D2):
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Agonist Stimulation: The cells are treated with a known agonist for the receptor to stimulate a response (in this case, a decrease in intracellular cyclic AMP - cAMP).
-
Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound before the addition of the agonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is calculated. This indicates the potency of the antagonist.
Visualizing Key Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling and Antagonism.
General Experimental Workflow for SAR Studies
Caption: General Workflow for SAR Studies.
References
- 1. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]
- 6. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In Vitro Potency of Piperazine Phosphate and Other Anthelmintics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of piperazine, a widely used anthelmintic, with other common deworming agents. The data presented is derived from peer-reviewed studies to assist researchers in evaluating the relative potency of these compounds under laboratory conditions.
Comparative Efficacy Data
The in vitro potency of anthelmintics can be assessed using various assays that measure the concentration of the drug required to inhibit a specific biological function of the parasite, such as motility or larval development. The following tables summarize the effective concentrations (EC50) and lethal concentrations (LC50) of piperazine and other anthelmintics against the poultry roundworm, Ascaridia galli.
Table 1: Larval Migration Inhibition Assay (LMIA) - EC50 Values
This table presents the half-maximal effective concentration (EC50) required to inhibit the migration of Ascaridia galli larvae in vitro. A lower EC50 value indicates higher potency.
| Anthelmintic | EC50 (nM) |
| Piperazine (PIP) | 6.78 x 10⁷ |
| Levamisole (LEV) | 349.9 |
| Thiabendazole (TBZ) | 105.9 |
| Fenbendazole (FBZ) | 6.32 |
Data from Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e23.[1][2][3]
Table 2: Adult Motility Assay - LC50 Values
This table shows the median lethal concentration (LC50) of piperazine and levamisole required to cause mortality in adult Ascaridia galli worms after a 60-minute incubation period.
| Anthelmintic | LC50 (µM) |
| Piperazine | 119.7 |
| Levamisole | 2.71 |
Data from Trajković, S. M., et al. (2019). Ascaridia galli infection in laying hens and the results of in vitro efficacy of levamisole, piperazine and carvacrol, whether it is a problem or not?. Acta Veterinaria, 69(4), 414-425.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.
Adult Motility Assay
This assay assesses the direct effect of anthelmintics on the viability of adult worms by observing their motility.
-
Parasite Collection: Adult female Ascaridia galli worms are collected from the intestines of infected poultry.[4]
-
Preparation of Test Solutions:
-
Piperazine is dissolved in a balanced salt solution (e.g., Earle's balanced salts).[4]
-
Levamisole is dissolved in a solvent like DMSO, with the final concentration in the test solution not exceeding a non-toxic level (e.g., 0.1% v/v).[4]
-
A range of increasing concentrations for each drug is prepared. For example, for piperazine, concentrations could range from 3 µM to 1000 µM, and for levamisole, from 0.3 µM to 100 µM.[4]
-
-
Incubation:
-
A set number of live, adult worms (e.g., six) are placed in glass beakers containing 50 ml of the prepared test solutions.[4]
-
Control groups are maintained in the balanced salt solution with and without the solvent used for drug dissolution.[4]
-
The beakers are incubated in a water bath at a temperature that mimics the host's body temperature (e.g., 41°C for poultry) for a specified period, such as 60 minutes.[4]
-
-
Assessment of Mortality: After the incubation period, the number of live and dead worms in each beaker is counted. Death is confirmed by the absence of movement, even after gentle prodding or agitation.[4]
-
Data Analysis: The median lethal concentration (LC50) is determined by analyzing the concentration-dependent mortality data.[4]
Larval Migration Inhibition Assay (LMIA)
This assay evaluates the ability of an anthelmintic to inhibit the migration of larval stage parasites.
-
Larval Preparation: Ascaridia galli larvae are hatched from embryonated eggs using a chemical deshelling and centrifugation method.[1][2][3]
-
Preparation of Test Solutions: Serial dilutions of the test anthelmintics (piperazine, levamisole, thiabendazole, fenbendazole) are prepared.
-
Assay Setup: The assay is typically performed in a multi-well plate. A known number of larvae are added to each well containing the different drug concentrations.
-
Incubation: The plates are incubated to allow for larval migration.
-
Assessment of Inhibition: The number of larvae that have successfully migrated through a filter or matrix is counted.
-
Data Analysis: The concentration of the drug that inhibits the migration of 50% of the larvae (EC50) is calculated from the dose-response curves.[1][2][3]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of the adult motility assay and the signaling pathway targeted by piperazine.
References
Safety Operating Guide
Personal protective equipment for handling Piperazine phosphate
Handling Piperazine Phosphate: A Guide to Safety and Disposal
This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Exposure Limits
This compound and its related salts are associated with several health hazards. It is crucial to be aware of these risks before handling the substance. High levels of exposure to piperazine through inhalation or skin absorption may lead to symptoms such as blurred vision, weakness, and tremors.[1]
| Hazard Class | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Sensitization | May cause an allergic skin reaction (skin sensitization) and allergy or asthma symptoms if inhaled (respiratory sensitization).[1][2][3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2][3][5] |
| Acute Toxicity (Oral) | Harmful if swallowed; may cause nausea, vomiting, and abdominal pain.[1][5] |
Quantitative data for piperazine and its salts are summarized below. These values should be considered when conducting risk assessments.
| Property | Value | Source |
| Occupational Exposure Limit | 0.3 mg/m³ TWA (Time-Weighted Average) | [1][2] |
| pH | 10.8 - 11.8 (10% aqueous solution) | [2] |
| Acute Oral LD₅₀ (Rat) | 2600 mg/kg | [2] |
| Flash Point | 65 °C / 149 °F | [6] |
| Explosion Limits in Air | 4.0% - 14.0% by volume | [6][7] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical. The following step-by-step guidance outlines the necessary procedures from preparation to final waste disposal.
Personal Protective Equipment (PPE)
Engineering controls, such as a chemical fume hood, are the first line of defense. When handling this compound, the following PPE is mandatory:
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8] An eyewash station must be immediately accessible.[5][9]
-
Skin Protection :
-
Gloves : Wear impervious, chemical-resistant gloves such as nitrile or neoprene.[9][10][11]
-
Protective Clothing : A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1][10] All protective clothing should be laundered separately or disposed of if heavily contaminated.[1][9]
-
-
Respiratory Protection :
Safe Handling and Storage Protocol
Adherence to proper handling procedures is essential to minimize risk.
-
Step 1: Preparation and Risk Assessment
-
Step 2: Handling and Weighing
-
Step 3: Storage
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is required.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12][13]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][12][13] Seek medical attention if irritation or a rash develops.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13][14]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[5][13] Call a physician or poison control center immediately.[8]
Spill Response
-
Step 1: Evacuate and Secure : Alert personnel in the immediate area and move to a safe location, preferably upwind of the spill.[1] Remove all sources of ignition.[1]
-
Step 2: Don PPE : Wear full personal protective equipment, including respiratory protection, gloves, and protective clothing.[1]
-
Step 3: Clean-Up :
-
For minor spills, use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep the spilled solid material and place it into a suitable, labeled container for waste disposal.[4][12] To minimize dust, the material may be moistened first.[4]
-
Prevent the spilled material from entering drains or waterways.[1][13]
-
-
Step 4: Decontaminate : Once the material is collected, wash the spill area thoroughly.[5]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Step 1: Waste Collection : Collect all waste materials, including contaminated PPE and spill clean-up debris, in a clearly labeled, sealed, and appropriate container.[4][12]
-
Step 2: Disposal :
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, including emergency procedures.
Caption: Logical workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Piperazine, phosphate, hydrate (1:1:1) | C4H15N2O5P | CID 443965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. This compound [sitem.herts.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. carlroth.com [carlroth.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. dl.novachem.com.au [dl.novachem.com.au]
- 14. chemicalbook.com [chemicalbook.com]
- 15. biosynce.com [biosynce.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
